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hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

Cat. No.: B11801442
M. Wt: 129.16 g/mol
InChI Key: HGEIYKJSFPCMLX-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Systems Research

Fused heterocyclic systems are a cornerstone of modern medicinal chemistry and drug discovery. airo.co.inijpsr.com Their rigid conformational structures reduce the entropic penalty upon binding to biological targets, often leading to enhanced potency and selectivity. fiveable.me The fusion of different heterocyclic rings allows for the combination of distinct chemical properties, such as hydrogen bonding capabilities, polarity, and steric bulk, into a single, compact molecule. fiveable.meairo.co.in

The hexahydro-2H- acs.orgfiveable.medioxino[2,3-c]pyrrole scaffold is an exemplar of this design principle. It marries a nitrogen-containing five-membered ring (pyrrolidine) with an oxygen-containing six-membered ring (1,4-dioxane). This combination generates a scaffold with multiple hydrogen bond acceptors (the oxygen atoms) and a hydrogen bond donor/acceptor (the nitrogen atom), features that are critical for molecular recognition in biological systems. Research into such systems is driven by the need for novel molecular frameworks that can serve as starting points for the development of new therapeutic agents with improved pharmacological profiles. nih.gov

Historical Perspective on the Conceptualization and Initial Synthesis of the hexahydro-2H-acs.orgfiveable.medioxino[2,3-c]pyrrole Core

While the specific synthetic history and initial conceptualization of hexahydro-2H- acs.orgfiveable.medioxino[2,3-c]pyrrole are not extensively documented in dedicated publications, its structure is representative of a class of compounds accessible through established and powerful reactions in synthetic organic chemistry. The construction of fused pyrrolidine (B122466) rings is frequently accomplished via [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. mdpi.comacs.org

A plausible and conceptually elegant synthetic route to the hexahydro-2H- acs.orgfiveable.medioxino[2,3-c]pyrrole core involves the 1,3-dipolar cycloaddition of an azomethine ylide with 2,3-dihydro-1,4-dioxin, which serves as the dipolarophile.

Generation of the Azomethine Ylide : Azomethine ylides are versatile 1,3-dipoles that can be generated in situ from various precursors. A common method involves the thermal or photochemical ring-opening of aziridines or, more frequently, the condensation of an α-amino acid (like sarcosine) with an aldehyde (such as formaldehyde). acs.org

Cycloaddition Step : The generated azomethine ylide then reacts with the double bond of 2,3-dihydro-1,4-dioxin. This concerted reaction forms the five-membered pyrrolidine ring fused to the dioxane ring in a single, atom-economical step, establishing the complete bicyclic framework.

This synthetic strategy is directly analogous to the reported practical synthesis of hexahydro-2H-thieno[2,3-c]pyrrole, a sulfur-containing counterpart, which utilizes a [3+2] cycloaddition as the key step. nih.gov The versatility of the 1,3-dipolar cycloaddition allows for the introduction of various substituents on both the pyrrolidine and dioxane rings, enabling the creation of diverse compound libraries for further investigation. mdpi.com

Significance of the Pyrrole (B145914) and 1,4-Dioxane (B91453) Moieties in the Design of Novel Chemical Scaffolds

The therapeutic potential of the hexahydro-2H- acs.orgfiveable.medioxino[2,3-c]pyrrole scaffold can be inferred from the well-established significance of its constituent parts in medicinal chemistry.

The pyrrolidine ring , the saturated analog of pyrrole, is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals. Its prevalence is due to its favorable physicochemical properties, including aqueous solubility and the ability to serve as a versatile scaffold for creating three-dimensional diversity. The nitrogen atom can be basic, acting as a hydrogen bond acceptor or, when protonated, a donor, which is crucial for interactions with biological macromolecules.

The 1,4-dioxane ring is also a valuable scaffold in drug design. It is a stable, polar, and non-planar six-membered heterocycle containing two ether linkages. Its inclusion in a molecule can improve pharmacokinetic properties such as solubility and metabolic stability. The dioxane moiety has been successfully employed as a template for developing ligands targeting various receptors, including muscarinic receptors, where it has been shown to be a suitable scaffold for building both agonists and antagonists. acs.orgacs.org The related 1,4-benzodioxane (B1196944) structure is considered an "evergreen, versatile scaffold" in medicinal chemistry, found in ligands for adrenergic and serotoninergic receptors, as well as in antitumor and antibacterial agents. nih.gov

The fusion of these two privileged moieties creates a bicyclic system that combines the structural and functional advantages of both, offering a promising starting point for the design of new bioactive molecules.

Heterocyclic MoietyKey Structural FeaturesSignificance in Medicinal ChemistryRepresentative Roles in Bioactive Compounds
PyrrolidineSaturated 5-membered N-heterocycle; Chiral centers possible; N-atom as H-bond donor/acceptor.Considered a "privileged scaffold"; Improves aqueous solubility and pharmacokinetic properties; Provides a rigid framework for substituent orientation.Core of many alkaloids; Found in ACE inhibitors (e.g., Lisinopril); Component of antiviral and anticancer agents.
1,4-DioxaneSaturated 6-membered O-heterocycle; Two ether linkages; Polar and non-planar (chair conformation).Used to modulate pharmacological profiles; Can improve metabolic stability and solubility; Acts as a scaffold for receptor ligands.Component of muscarinic receptor antagonists acs.org; Scaffold for multitarget agents targeting dopamine (B1211576) and serotonin (B10506) receptors nih.gov; Used in ligands for α1-adrenoceptors nih.gov.

Overview of Advanced Research Trajectories and Interdisciplinary Applications for hexahydro-2H-acs.orgfiveable.medioxino[2,3-c]pyrrole Analogs

Given the synthetic accessibility and the favorable properties of its constituent rings, the hexahydro-2H- acs.orgfiveable.medioxino[2,3-c]pyrrole core is a promising scaffold for future research, particularly in drug discovery. Advanced research trajectories for its analogs are likely to focus on several key areas:

Scaffold for Diversity-Oriented Synthesis : Following the precedent set by its sulfur analog, hexahydro-2H-thieno[2,3-c]pyrrole, the dioxino-fused core can be used to construct libraries of novel, 3D-shaped small molecules. nih.gov By varying the substituents on the nitrogen atom and around the bicyclic frame, chemists can generate a wide array of compounds for high-throughput screening against various biological targets.

Development of CNS-Active Agents : The 1,4-dioxane moiety is present in numerous compounds designed to interact with central nervous system (CNS) receptors, such as dopamine and serotonin receptors. nih.gov Research into analogs of hexahydro-2H- acs.orgfiveable.medioxino[2,3-c]pyrrole could therefore be directed towards the discovery of new agents for treating neurological and psychiatric disorders.

Exploration of Stereochemistry-Activity Relationships : The fused ring system of hexahydro-2H- acs.orgfiveable.medioxino[2,3-c]pyrrole contains multiple stereocenters. The synthesis of stereochemically pure isomers and the subsequent evaluation of their biological activity will be a critical research avenue. It is well-established in medicinal chemistry that the specific three-dimensional arrangement of a molecule is often the primary determinant of its interaction with a chiral biological target like a receptor or enzyme.

Interdisciplinary applications could extend to the development of molecular probes and diagnostic agents, where the scaffold's polarity and defined shape could be advantageous for specific binding events.

Analogous Fused Heterocyclic SystemKey Structural FeatureInvestigated or Potential Application AreaReference
Hexahydro-2H-thieno[2,3-c]pyrrolePyrrolidine fused with a thiolane 1,1-dioxide ring (sulfur analog).Proposed as a polar scaffold for constructing compound libraries for drug discovery. nih.gov
Hexahydropyrazino[1,2-d]pyrido[3,2-b] acs.orgfiveable.meoxazine (B8389632) derivativesComplex polycyclic system containing a fused oxazine ring.Development of potent and orally-bioavailable PARP7 inhibitors for cancer therapy.
1,4-Dioxane-based compoundsScaffold containing a 1,4-dioxane ring, often with other functional groups.Development of M3 muscarinic receptor antagonists; multitarget agents for CNS disorders. acs.orgnih.gov
Fused Pyrrolidine Systems (general)Core structure involving a pyrrolidine ring fused to another ring.Broad applications including anticancer, antiviral, and anti-inflammatory agents. acs.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B11801442 hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

InChI

InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2

InChI Key

HGEIYKJSFPCMLX-UHFFFAOYSA-N

Canonical SMILES

C1COC2CNCC2O1

Origin of Product

United States

Sophisticated Synthetic Methodologies for Hexahydro 2h 1,4 Dioxino 2,3 C Pyrrole and Its Diverse Derivatives

Deconstructive Retrosynthetic Strategies for the hexahydro-2H-rsc.orgnih.govdioxino[2,3-c]pyrrole Scaffold

Retrosynthetic analysis provides a logical framework for dismantling a complex target molecule into simpler, commercially available starting materials. For the hexahydro-2H- rsc.orgnih.govdioxino[2,3-c]pyrrole core, several disconnection strategies can be envisioned, primarily focusing on the sequential or convergent construction of the fused ring system.

A primary disconnection can be made at the C-N and C-O bonds of the pyrrolidine (B122466) and dioxane rings, respectively. This leads to two main retrosynthetic pathways:

Pathway A: Pyrrole (B145914) ring formation as the key step. This approach involves the initial construction of a suitably functionalized 1,4-dioxane (B91453) precursor, followed by the annulation of the pyrrole ring. The key disconnection would be across the N-C(4a) and C(8a)-C(8) bonds (using IUPAC numbering of the fused system), suggesting a precursor such as a 2,3-disubstituted 1,4-dioxane bearing functionalities ripe for cyclization with an amine.

Pathway B: 1,4-Dioxane ring formation as the key step. Conversely, this strategy prioritizes the synthesis of a functionalized pyrrolidine ring, which then serves as a scaffold for the formation of the 1,4-dioxane ring. The disconnection would be at the O(1)-C(8a) and O(4)-C(4a) bonds, pointing towards a dihydroxylated pyrrolidine derivative as a key intermediate.

A third, more convergent approach might involve a cycloaddition reaction where a significant portion of the bicyclic framework is assembled in a single step. For instance, a [3+2] cycloaddition of an azomethine ylide with a dienophile incorporated into a dioxane ring, or a Diels-Alder reaction followed by subsequent transformations, could be considered.

These deconstructive strategies form the conceptual basis for the synthetic methodologies discussed in the subsequent sections.

Classical and Convergent Approaches to the hexahydro-2H-rsc.orgnih.govdioxino[2,3-c]pyrrole Ring System Construction

The construction of the hexahydro-2H- rsc.orgnih.govdioxino[2,3-c]pyrrole scaffold can be achieved through a variety of classical and convergent synthetic routes. These methods focus on the systematic assembly of the fused ring system, often with control over the relative stereochemistry of the newly formed stereocenters.

Advanced Pyrrole Ring Annulation Strategies via Cycloaddition or Condensation Reactions

Once a suitably functionalized 1,4-dioxane precursor is in hand, several strategies can be employed for the annulation of the pyrrolidine ring.

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for the stereocontrolled synthesis of pyrrolidines. rsc.orgnih.gov In the context of our target, a 1,4-dioxane derivative bearing an alkene moiety could serve as the dipolarophile. The reaction with an azomethine ylide, generated in situ from an appropriate N-metalated imine or by thermal ring-opening of an aziridine (B145994), would directly afford the fused hexahydro-2H- rsc.orgnih.govdioxino[2,3-c]pyrrole skeleton. The stereochemical outcome of this reaction is often highly predictable, proceeding through a concerted, suprafacial pathway.

Intramolecular Cyclization: An alternative approach involves the intramolecular cyclization of a 1,4-dioxane precursor bearing both an amine and a suitable electrophilic or leaving group. For instance, a 2,3-disubstituted 1,4-dioxane with an amino group at one position and a haloalkyl or tosylalkyl group at the adjacent position could undergo intramolecular nucleophilic substitution to form the pyrrolidine ring.

Paal-Knorr Synthesis and Related Condensations: While the classical Paal-Knorr synthesis is used for the formation of aromatic pyrroles from 1,4-dicarbonyl compounds, modifications of this approach can be envisioned for the construction of the saturated pyrrolidine ring. rsc.orgorganic-chemistry.org A 1,4-dioxane derivative containing two carbonyl functionalities, or their synthetic equivalents, could be condensed with a primary amine to construct the fused system.

Pyrrole Annulation Strategy Key Precursor Typical Reagents and Conditions Potential Advantages
[3+2] CycloadditionAlkene-substituted 1,4-dioxaneAzomethine ylide (from iminoester and Lewis acid, or aziridine thermolysis)High stereocontrol, convergent
Intramolecular CyclizationAminated 1,4-dioxane with a leaving groupBase-mediated cyclization (e.g., NaH, K2CO3)Good for specific substitution patterns
Modified Paal-Knorr1,4-Dicarbonyl-substituted 1,4-dioxanePrimary amine, often with acid or base catalysisAccess to diverse N-substituents

Stereocontrolled 1,4-Dioxane Ring Formation Methodologies

Williamson Ether Synthesis: A classical and versatile approach involves the double Williamson ether synthesis. rsc.org This can be achieved by reacting a 1,2-diol with a 1,2-dihaloethane or a related dielectrophile. For the synthesis of a 2,3-disubstituted 1,4-dioxane, the reaction of ethylene (B1197577) glycol with a 1,2-dielectrophile possessing the desired substituents is a common strategy. The stereochemistry can be controlled by using a stereochemically defined diol or dielectrophile.

Cyclization of Epoxides: The ring-opening of an epoxide with a diol followed by intramolecular cyclization is another effective method. researchgate.net For instance, the reaction of a substituted oxirane with ethylene glycol monosodium salt, followed by an intramolecular Williamson ether synthesis, can lead to the formation of a 2-substituted 1,4-dioxane. To achieve 2,3-disubstitution, a more elaborate strategy involving a di-epoxide or a sequential epoxide opening and cyclization would be necessary.

Diels-Alder Cycloaddition: A [4+2] cycloaddition reaction using a diene containing an oxygen atom, such as 2,3-dimethylene-1,4-dioxane, can be a powerful method for constructing a cyclohexene (B86901) ring fused to the dioxane. nih.govrsc.org Subsequent functional group manipulations of the cycloadduct can then lead to the desired substitution pattern.

1,4-Dioxane Formation Strategy Key Precursors Typical Reagents and Conditions Stereochemical Control
Williamson Ether Synthesis1,2-Diol and 1,2-dihaloalkaneStrong base (e.g., NaH) in an inert solventDependent on the stereochemistry of the starting materials
Epoxide Ring-Opening/CyclizationEpoxide and a diolBase-catalyzed ring opening, followed by intramolecular cyclizationHigh, as the stereochemistry of the epoxide is transferred to the product
Diels-Alder CycloadditionOxygenated diene and a dienophileThermal or Lewis acid-catalyzed conditionsExcellent, governed by the principles of pericyclic reactions

Strategies for Stereoselective Fused Ring System Assembly of hexahydro-2H-rsc.orgnih.govdioxino[2,3-c]pyrrole

The stereoselective assembly of the fused bicyclic system is a key challenge. Convergent strategies that form both rings in a sequential or tandem manner are highly desirable.

One powerful approach is the intramolecular [3+2] cycloaddition of an azomethine ylide tethered to a dipolarophile. For example, a molecule containing both an imine (or a precursor to an azomethine ylide) and an alkene, separated by a linker that would form the dioxane ring, could undergo a tandem cyclization.

Another strategy involves a domino reaction sequence. For instance, a Michael addition of an amine to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the pyrrolidine ring, and a subsequent cyclization to form the dioxane ring from tethered hydroxyl groups, could be envisioned. The stereochemistry of the final product would be influenced by the stereoselectivity of each step in the domino sequence.

Contemporary and Enantioselective Syntheses of hexahydro-2H-rsc.orgnih.govdioxino[2,3-c]pyrrole

Modern synthetic chemistry places a strong emphasis on the development of enantioselective methods to access chiral molecules in high enantiomeric purity. This is particularly important for the synthesis of biologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect.

Asymmetric Catalysis for Chiral hexahydro-2H-rsc.orgnih.govdioxino[2,3-c]pyrrole Scaffold Construction

Asymmetric catalysis offers an elegant and efficient way to introduce chirality. Several catalytic strategies can be envisioned for the enantioselective synthesis of the hexahydro-2H- rsc.orgnih.govdioxino[2,3-c]pyrrole scaffold.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: The use of chiral Lewis acids or organocatalysts to mediate the [3+2] cycloaddition of azomethine ylides with dipolarophiles is a well-established method for the synthesis of enantioenriched pyrrolidines. rsc.orgnih.gov A chiral copper(I) or silver(I) complex, for example, could be used to catalyze the reaction between an iminoester and an alkene-substituted 1,4-dioxane, leading to the formation of the fused bicyclic system with high diastereo- and enantioselectivity.

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are powerful organocatalysts for a variety of asymmetric transformations. nih.gov An organocatalytic intramolecular Michael addition of an amine to an α,β-unsaturated carbonyl system, tethered to a dioxane precursor, could be a viable route to an enantioenriched pyrrolidine intermediate. Subsequent cyclization to form the dioxane ring would then complete the synthesis of the chiral target molecule.

Transition Metal-Catalyzed Asymmetric Hydrogenation: If a precursor containing a double bond within the pyrrole ring (a dihydropyrrole) can be synthesized, asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could be employed to establish the stereocenters of the pyrrolidine ring with high enantioselectivity.

The choice of catalyst and reaction conditions would be crucial in determining the stereochemical outcome of the reaction.

Asymmetric Strategy Key Transformation Catalyst Type Expected Outcome
Catalytic Asymmetric [3+2] CycloadditionPyrrolidine ring formationChiral Lewis Acid (e.g., Cu(I), Ag(I))High diastereo- and enantioselectivity
OrganocatalysisIntramolecular Michael AdditionChiral secondary amine (e.g., proline derivative)Enantioenriched pyrrolidine intermediate
Asymmetric HydrogenationReduction of a C=C bond in the pyrrole ringChiral Transition Metal Complex (e.g., Rh, Ru)High enantiomeric excess

Chemo-, Regio-, and Diastereoselective Transformations in hexahydro-2H-chim.itub.edudioxino[2,3-c]pyrrole Synthesis

The construction of the hexahydro-2H- chim.itub.edudioxino[2,3-c]pyrrole core involves the formation of multiple stereocenters, making stereocontrol a paramount challenge. Advanced synthetic methods that control chemo-, regio-, and diastereoselectivity are essential for accessing specific stereoisomers.

One of the most powerful strategies for constructing the fused pyrrolidine ring with high stereocontrol is the [3+2] cycloaddition reaction. By analogy with the synthesis of related scaffolds like hexahydro-2H-thieno[2,3-c]pyrrole, an azomethine ylide can be reacted with a 2,3-disubstituted-2,3-dihydro-1,4-dioxin as the dipolarophile. nih.gov The diastereoselectivity of this transformation can be influenced by the nature of the substituents on both the ylide and the olefin, as well as the choice of catalyst and reaction conditions. For instance, metal-catalyzed cycloadditions often provide high levels of stereocontrol.

Another potential approach involves intramolecular reactions of elaborately functionalized precursors. An intramolecular hetero-Diels-Alder reaction could be envisioned to form the dioxino-pyrrole system. researchgate.net Furthermore, a diastereoselective reduction of a pyrrole-fused dioxin precursor or an intramolecular reductive amination of a suitably designed keto-aldehyde could also establish the desired relative stereochemistry across the ring junctions. The development of such selective transformations is crucial for creating libraries of distinct stereoisomers for biological evaluation. mdpi.comnih.gov

To illustrate a potential diastereoselective cycloaddition approach, the following table outlines hypothetical reaction parameters based on established methodologies for similar heterocyclic systems.

Ylide PrecursorDipolarophileCatalystExpected Outcome
N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine2,3-Dihydro-1,4-dioxin-2-carboxylateAg(I) or Cu(I)Predominantly exo-cycloadduct
Sarcosine ethyl ester2,3-Divinyl-1,4-dioxaneLewis Acid (e.g., MgI₂)Controlled diastereoselectivity based on vinyl geometry
Stabilized ylide from iminophosphorane2,3-Dihydro-1,4-dioxinThermalRegioselective cycloaddition

Flow Chemistry and Continuous Processing for Efficient hexahydro-2H-chim.itub.edudioxino[2,3-c]pyrrole Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. nih.govaurigeneservices.com These benefits are particularly relevant for reactions involving unstable intermediates or highly exothermic processes, which may be encountered in the synthesis of hexahydro-2H- chim.itub.edudioxino[2,3-c]pyrrole.

A hypothetical multi-step flow synthesis could involve the generation of a reactive species, such as an azomethine ylide, in a primary reactor coil (a "generator" module), which is then immediately merged with a stream of the dioxin-based dipolarophile in a second reactor coil (a "transformer" module) for the cycloaddition reaction. semanticscholar.org This approach minimizes the decomposition of the transient ylide, leading to higher yields and purity. nih.gov Subsequent in-line purification using scavenger resins or continuous liquid-liquid extraction can be integrated to streamline the process further, delivering the target compound without manual workup. ispe.orgsigmaaldrich.comunimi.it The ability to operate at elevated temperatures and pressures safely within a microreactor or tubular reactor can significantly accelerate reaction rates, reducing production times from hours to minutes. aurigeneservices.com

The table below contrasts a conventional batch process with a potential continuous flow process for a key cycloaddition step.

ParameterBatch ProcessingContinuous Flow Processing
Reaction Time Hours to daysSeconds to minutes
Temperature Control Prone to hotspotsPrecise and uniform
Safety Risk with unstable intermediatesEnhanced safety due to small reactor volume
Scalability Challenging, requires re-optimizationStraightforward by running longer or parallelizing
Productivity Lower, due to hold stepsHigher, due to continuous output
Reproducibility VariableHighly reproducible

Sustainable and Green Chemistry Principles in hexahydro-2H-chim.itub.edudioxino[2,3-c]pyrrole Synthesis

The integration of green chemistry principles into synthetic routes is essential for minimizing environmental impact and improving process safety and efficiency. nih.gov The synthesis of hexahydro-2H- chim.itub.edudioxino[2,3-c]pyrrole can be made more sustainable by carefully selecting solvents, catalysts, and energy sources.

Key green strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous solvents with environmentally benign alternatives like water, supercritical CO₂, or bio-based solvents such as cyclopentyl methyl ether (CPME). ejcmpr.comnih.govresearchgate.net

Catalysis: Employing catalytic methods (e.g., organocatalysis, biocatalysis, or metal catalysis) instead of stoichiometric reagents to improve atom economy and reduce waste. semanticscholar.org

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. semanticscholar.org

One-Pot Reactions: Designing tandem or domino reaction sequences where multiple transformations occur in a single reaction vessel, which reduces solvent usage, purification steps, and waste generation. nih.gov

Biocatalytic Approaches to Enantiopure hexahydro-2H-chim.itub.edudioxino[2,3-c]pyrrole

Biocatalysis offers a powerful tool for achieving high enantioselectivity under mild, environmentally friendly conditions. Enzymes can be employed to produce enantiopure building blocks or to directly assemble the chiral scaffold. For the synthesis of enantiopure hexahydro-2H- chim.itub.edudioxino[2,3-c]pyrrole, several biocatalytic strategies could be envisioned:

Kinetic Resolution: Enzymes such as lipases or proteases could be used for the kinetic resolution of a racemic intermediate, for example, a racemic alcohol precursor to the dioxin ring or a functionalized pyrrolidine derivative.

Asymmetric Synthesis: Oxidoreductases could perform asymmetric reduction of a prochiral ketone or imine precursor to set key stereocenters.

Enzyme-Catalyzed Cycloadditions: While less common, engineered enzymes could potentially catalyze a key [3+2] cycloaddition or hetero-Diels-Alder reaction with high stereocontrol.

Laccase-Catalyzed Reactions: By analogy with the synthesis of other heterocyclic systems, laccases could be used for oxidative coupling reactions to form key C-C or C-N bonds under mild conditions. rsc.org

Photochemical and Electrochemical Syntheses of hexahydro-2H-chim.itub.edudioxino[2,3-c]pyrrole Systems

Photochemistry and electrochemistry are emerging as sustainable tools in organic synthesis, often enabling unique transformations without the need for harsh reagents. researchgate.net

Photochemical Synthesis: A potential photochemical route could involve a [2+2] photocycloaddition (Paternò–Büchi reaction) between an N-protected pyrrole-2,3-dione and an alkene, followed by rearrangement to construct the dioxin ring. Alternatively, visible-light photocatalysis could be used to generate radicals for intramolecular cyclization to form the fused ring system, as demonstrated in the synthesis of other complex heterocycles. nih.gov

Electrochemical Synthesis: Electrosynthesis can replace chemical oxidants or reductants with clean electrical energy. An electrochemical oxidative C-H amination or an intramolecular cyclization of a suitable precursor could be a key step in forming the pyrrolidine ring. This method avoids stoichiometric inorganic waste and can often be performed at room temperature. researchgate.net

Mechanochemical Syntheses of hexahydro-2H-chim.itub.edudioxino[2,3-c]pyrrole

Mechanochemistry, typically involving solvent-free or low-solvent reactions in a ball mill, is a green chemistry technique that uses mechanical energy to induce chemical transformations. This approach can lead to reduced reaction times, different product selectivities compared to solution-phase reactions, and a significant reduction in solvent waste. For the synthesis of hexahydro-2H- chim.itub.edudioxino[2,3-c]pyrrole, mechanochemistry could potentially be applied to key condensation or cycloaddition steps, offering a sustainable alternative to traditional solution-based methods. While its application to this specific scaffold is a prospective area of research, the success of mechanochemistry in synthesizing other complex heterocycles suggests its potential viability.

Total Synthesis Strategies for Natural Products or Complex Molecules Incorporating the hexahydro-2H-chim.itub.edudioxino[2,3-c]pyrrole Core

The hexahydro-2H- chim.itub.edudioxino[2,3-c]pyrrole scaffold, while not prominently featured in known natural products, represents a valuable building block for medicinal chemistry and the synthesis of natural product analogues. ub.edursc.org Its rigid, three-dimensional structure can serve as a conformationally constrained bioisostere for more flexible diamine or amino alcohol fragments present in biologically active molecules.

The total synthesis of a complex molecule containing this core would rely on the efficient and stereocontrolled construction of the fused ring system early in the synthetic sequence. A plausible retrosynthetic analysis would disconnect the target molecule to reveal the hexahydro-2H- chim.itub.edudioxino[2,3-c]pyrrole as a key intermediate. This intermediate could, in turn, be synthesized using one of the advanced methods described previously, such as a diastereoselective [3+2] cycloaddition.

For example, a hypothetical synthesis of a complex alkaloid analogue could involve the following key steps:

Preparation of Precursors: Synthesis of a functionalized 2,3-dihydro-1,4-dioxin and an appropriate N-substituted amino acid ester.

Key Cycloaddition: A stereoselective [3+2] cycloaddition to form the core hexahydro-2H- chim.itub.edudioxino[2,3-c]pyrrole ring system.

Functional Group Interconversion: Elaboration of the substituents on the core scaffold to install the necessary functionality for coupling to other fragments of the target molecule.

Fragment Coupling and Finalization: Coupling of the functionalized core with other key building blocks, followed by final deprotection and purification steps to yield the target natural product analogue.

This strategy highlights how the development of robust synthetic methods for novel scaffolds like hexahydro-2H- chim.itub.edudioxino[2,3-c]pyrrole is critical for advancing the synthesis of complex molecules and exploring new chemical space in drug discovery. chim.itsemanticscholar.org

Advanced Structural Elucidation and Conformational Analysis of Hexahydro 2h 1,4 Dioxino 2,3 C Pyrrole Systems

Definitive Spectroscopic Techniques for Absolute Structural and Stereochemical Assignment of hexahydro-2H-libretexts.orgslideshare.netdioxino[2,3-c]pyrrole

The absolute structural and stereochemical assignment of hexahydro-2H- libretexts.orgslideshare.netdioxino[2,3-c]pyrrole and its derivatives is achieved through a synergistic application of several high-resolution spectroscopic methods. Each technique provides unique and complementary information, which, when combined, offers a complete picture of the molecule's constitution, configuration, and conformation.

Multi-dimensional NMR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like hexahydro-2H- libretexts.orgslideshare.netdioxino[2,3-c]pyrrole in solution. nih.gov A suite of 1D and 2D NMR experiments is employed to map out the complete covalent framework and probe the spatial relationships between atoms.

¹H and ¹³C NMR: One-dimensional proton and carbon spectra provide initial information on the chemical environment of each nucleus. The chemical shifts (δ) are indicative of the electronic environment, while proton-proton coupling constants (J-couplings) offer insight into the dihedral angles between adjacent protons, which is crucial for preliminary conformational analysis. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It is instrumental in establishing spin systems and tracing the connectivity of protons within both the dioxane and pyrrole (B145914) rings of the fused system.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. omicsonline.org This is vital for assembling the complete carbon skeleton by connecting different spin systems and positioning quaternary carbons and heteroatoms. For instance, correlations from the protons on the carbons adjacent to the bridgehead nitrogen to the carbons across the ring fusion would confirm the bicyclic structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity (typically <5 Å), regardless of their bonding connectivity. researchgate.net This experiment is paramount for determining the stereochemistry of the ring junction (cis or trans) and the relative configuration of substituents. For example, a NOE correlation between a proton on the dioxane ring and a proton on the pyrrole ring across the ring junction would strongly suggest a cis-fused geometry. The absence of such correlations, coupled with other evidence, would point towards a trans-fusion.

Below is a table of hypothetical ¹H and ¹³C NMR data expected for the parent hexahydro-2H- libretexts.orgslideshare.netdioxino[2,3-c]pyrrole system, illustrating the types of correlations used for structural assignment.

Table 1: Expected 2D NMR Correlations for hexahydro-2H- libretexts.orgslideshare.netdioxino[2,3-c]pyrrole
PositionExpected ¹H δ (ppm)Expected ¹³C δ (ppm)COSY Correlations (¹H)HMBC Correlations (¹H → ¹³C)Key NOESY Correlations (for cis-fusion)
2~3.5-3.8~65-70H-3aC-3, C-7aH-3, H-7a
3~3.8-4.1~68-73H-3aC-2, C-3aH-2, H-3a
3a~3.0-3.3~55-60H-3, H-7aC-3, C-4, C-7aH-3, H-7a, H-4
4~2.8-3.1~45-50H-3a, H-5C-3a, C-5, C-7aH-3a, H-5
5~2.9-3.2~48-53H-4C-4, C-6, C-7aH-4, H-6
7a~4.0-4.3~75-80H-3aC-2, C-3a, C-4, C-5H-3a, H-2

Single-crystal X-ray diffraction (SCXRD) provides the most definitive and unambiguous structural information for crystalline derivatives of hexahydro-2H- libretexts.orgslideshare.netdioxino[2,3-c]pyrrole. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional map of electron density can be generated, allowing for the determination of atomic positions with very high precision. beilstein-journals.orgmdpi.com

This technique yields:

Absolute Configuration: For chiral molecules crystallized in a non-centrosymmetric space group, SCXRD can determine the absolute configuration of all stereocenters without ambiguity.

Precise Geometrical Parameters: It provides highly accurate measurements of bond lengths, bond angles, and torsion angles, which are essential for understanding the detailed geometry of the fused ring system. researchgate.net This data reveals the specific conformation adopted by the molecule in the solid state, such as the chair or boat conformation of the dioxane ring.

Intermolecular Interactions: The analysis of the crystal packing reveals the nature and geometry of intermolecular forces, such as hydrogen bonds (e.g., involving the N-H group of the pyrrole ring), dipole-dipole interactions, and van der Waals forces. rsc.orgmdpi.com Understanding these interactions is crucial for rationalizing the physical properties of the solid material.

The data obtained from an SCXRD experiment is typically summarized in a crystallographic information file (CIF), which includes the parameters listed in the table below.

Table 2: Representative Crystallographic and Geometrical Data from SCXRD Analysis
ParameterDescriptionExample Value/Information
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.a=8.5 Å, b=10.2 Å, c=9.1 Å, β=95°
Bond Length (C-O)Distance between carbon and oxygen atoms in the dioxane ring.1.425(3) Å
Bond Length (C-N)Distance between carbon and nitrogen atoms in the pyrrole ring.1.471(4) Å
Bond Angle (C-O-C)Angle within the ether linkage.112.5(2)°
Torsion Angle (O-C-C-N)Dihedral angle describing the ring fusion geometry.-58.7(3)°
Intermolecular H-Bond (N-H···O)Distance and angle of a hydrogen bond.D-A distance: 2.95 Å, D-H···A angle: 175°

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a rapid and powerful method for identifying the functional groups present in the hexahydro-2H- libretexts.orgslideshare.netdioxino[2,3-c]pyrrole system. nih.gov These techniques are complementary, as the selection rules for vibrational transitions differ. FT-IR measures the absorption of infrared radiation, with polar bonds typically giving rise to strong signals, while Raman spectroscopy measures the inelastic scattering of monochromatic light, with non-polar, polarizable bonds often showing strong signals.

Key vibrational modes for this scaffold include:

N-H Stretch: A characteristic band for the secondary amine in the pyrrolidine (B122466) ring, typically appearing in the 3300-3500 cm⁻¹ region in the IR spectrum. researchgate.net Its position can indicate the extent of hydrogen bonding.

C-H Stretch: Aliphatic C-H stretching vibrations from the CH and CH₂ groups are observed in the 2850-3000 cm⁻¹ range. scialert.net

C-O Stretch: Strong, characteristic C-O-C asymmetric stretching bands from the 1,4-dioxane (B91453) ring are expected in the 1050-1150 cm⁻¹ region of the IR spectrum. jyoungpharm.org

C-N Stretch: The C-N stretching vibration of the saturated amine typically appears in the 1020-1250 cm⁻¹ range.

The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, useful for structural confirmation and for studying intermolecular interactions, particularly through shifts in the N-H stretching frequency. mdpi.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for hexahydro-2H- libretexts.orgslideshare.netdioxino[2,3-c]pyrrole
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
N-H StretchSecondary Amine3300 - 3500MediumWeak
C-H StretchAliphatic CH, CH₂2850 - 3000StrongStrong
CH₂ ScissoringAliphatic CH₂1440 - 1480MediumMedium
N-H BendSecondary Amine1550 - 1650VariableWeak
C-N StretchAliphatic Amine1020 - 1250MediumWeak-Medium
C-O-C Asymmetric StretchEther1050 - 1150StrongWeak-Medium

For chiral derivatives of hexahydro-2H- libretexts.orgslideshare.netdioxino[2,3-c]pyrrole, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing their stereochemical properties in solution. fiveable.me These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. libretexts.orglibretexts.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. libretexts.org An ORD curve shows a characteristic shape, especially in the vicinity of an absorption band, which is also referred to as a Cotton effect.

Both CD and ORD are powerful for:

Assigning Absolute Configuration: By comparing experimentally measured spectra with those predicted from quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of an enantiomer can often be assigned.

Assessing Enantiomeric Purity: The intensity of the chiroptical signal is proportional to the enantiomeric excess of the sample.

Studying Conformational Changes: Changes in the conformation of the molecule can lead to significant changes in the CD or ORD spectrum, making these techniques useful for studying conformational equilibria.

Conformational Dynamics and Energy Landscapes of the hexahydro-2H-libretexts.orgslideshare.netdioxino[2,3-c]pyrrole System

The fused hexahydro-2H- libretexts.orgslideshare.netdioxino[2,3-c]pyrrole system is not rigid but exists as an equilibrium of different conformers. Understanding the dynamics of the interconversion between these conformers and their relative energies is key to comprehending its chemical reactivity and biological interactions.

The conformational landscape of the hexahydro-2H- libretexts.orgslideshare.netdioxino[2,3-c]pyrrole system is primarily defined by the puckering of its two constituent rings and the potential for inversion at the bridgehead nitrogen atom.

Ring Puckering: The six-membered 1,4-dioxane ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. However, twist-boat conformations may also be accessible. The five-membered pyrrolidine ring is non-planar and generally exists in either an envelope or a twist (half-chair) conformation. The fusion of these two rings restricts their conformational freedom, and the preferred pucker of each ring is interdependent.

Nitrogen Inversion: The nitrogen atom in the pyrrolidine ring is a stereocenter that can undergo pyramidal inversion. In a fused system like this, nitrogen inversion can lead to the interconversion between different ring conformations, particularly between cis-fused and trans-fused isomers if the barrier is low enough.

Inversion Barrier Studies: The energy barriers for these conformational processes (e.g., ring inversion and nitrogen inversion) can be experimentally determined using variable-temperature NMR (VT-NMR) spectroscopy. By monitoring the coalescence of NMR signals as the temperature is changed, the rate of exchange between conformers can be measured. From this rate, the free energy of activation (ΔG‡) for the inversion process can be calculated. For similar fused N-heterocyclic systems, nitrogen inversion barriers are typically in the range of 60-75 kJ/mol. researchgate.net

Computational chemistry provides a powerful complementary tool for mapping the potential energy surface, identifying stable conformers and transition states, and calculating the energy barriers for their interconversion.

Table 4: Typical Energy Barriers for Conformational Processes in Fused Heterocycles
ProcessTypical SystemMethod of DeterminationTypical Energy Barrier (ΔG‡, kJ/mol)
Chair-Chair InversionCyclohexaneVT-NMR~43
Nitrogen InversionN-Alkyl PiperidineVT-NMR~44
Nitrogen InversionFused Isoxazolidines researchgate.netVT-NMR (Line-shape analysis)62 - 72
Ring-Chain TautomerismOxazolidinesVT-NMR50 - 80

Influence of Substituents and Solvation on Conformational Preferences of hexahydro-2H-nih.govacs.orgdioxino[2,3-c]pyrrole

The conformational landscape of saturated fused heterocyclic systems like hexahydro-2H- nih.govacs.orgdioxino[2,3-c]pyrrole is a delicate balance of steric and electronic factors. The fusion of the pyrrolidine and 1,4-dioxane rings introduces significant conformational constraints, and the preferred three-dimensional structure is highly sensitive to the nature and position of substituents, as well as the surrounding solvent environment.

Substituent Effects:

In studies of substituted morpholines, it has been shown that pseudo A(1,3) strain between a substituent and the N-tosyl group can impose a specific conformational preference on the ring. nih.gov Similarly, for a substituted hexahydro-2H- nih.govacs.orgdioxino[2,3-c]pyrrole, an N-acyl or N-sulfonyl group could create significant steric interactions with substituents on the carbon framework, thereby shifting the conformational equilibrium. Electron-withdrawing groups on the pyrrolidine nitrogen can also affect the barrier to nitrogen inversion, a key conformational process. nih.gov

Substituent (R) PositionHypothesized Dominant ConformerPrimary Influencing FactorExpected 1H NMR Observation
N-H (unsubstituted)Dynamic equilibrium of invertomersNitrogen inversionAveraged signals at room temperature
N-tert-ButylLocked conformationSteric hindranceDistinct axial and equatorial proton signals
C-substituent (equatorial)Chair-likeMinimized A(1,3) strainSmall J-couplings for axial-equatorial protons
C-substituent (axial)Twist-boat to alleviate 1,3-diaxial strainSteric repulsionLarge J-couplings for axial-axial protons

Solvation Effects:

The polarity of the solvent can significantly influence conformational preferences by stabilizing or destabilizing different conformers. rsc.org Polar solvents are expected to stabilize conformers with larger dipole moments. In the case of hexahydro-2H- nih.govacs.orgdioxino[2,3-c]pyrrole, conformations that expose the lone pairs of the nitrogen and oxygen atoms would be more stabilized in protic solvents like methanol (B129727) through hydrogen bonding.

Conversely, in nonpolar solvents such as benzene (B151609) or toluene, intramolecular interactions, like hydrogen bonds between an N-H group and a dioxane oxygen, may become more favorable, stabilizing a more compact conformation. nih.gov Solvent choice has been shown to be critical in the outcome of reactions involving saturated heterocycles, indicating a strong solvent-conformer interaction that can influence reactivity. nih.govrsc.org For example, studies on other fused N-heterocycles have demonstrated that changing the solvent can shift the equilibrium between cis- and trans-fused isomers.

Variable Temperature NMR Studies for Conformational Exchange Processes

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating dynamic conformational processes in molecules like hexahydro-2H- nih.govacs.orgdioxino[2,3-c]pyrrole. rsc.org Processes such as ring inversion of the dioxane and pyrrolidine moieties, and nitrogen inversion at the bridgehead nitrogen, often occur at rates that are on the NMR timescale, allowing for their quantitative study. acs.orglibretexts.org

At low temperatures, these exchange processes slow down, and separate signals for the protons of each distinct conformer can be observed. As the temperature is increased, the rate of exchange increases. This leads to the broadening of the NMR signals, which eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). libretexts.orgrsc.org

By analyzing the line shape of the NMR signals at different temperatures, it is possible to calculate the rate constants for the conformational exchange. From these rate constants, the Gibbs free energy of activation (ΔG‡) for the process can be determined using the Eyring equation. This energy barrier provides crucial information about the stability of the conformers and the flexibility of the ring system. For example, VT ¹H NMR studies on β-proline oligopeptides have been used to calculate the energy barrier for the transition between Z and E isomers, which was found to be approximately 19 kcal·mol⁻¹. frontiersin.org Similar studies on bicyclic amines have quantified the barriers to nitrogen inversion. acs.orgrsc.org

In a hypothetical VT NMR experiment on an N-substituted hexahydro-2H- nih.govacs.orgdioxino[2,3-c]pyrrole derivative, one might observe the coalescence of signals corresponding to protons that exchange environments during nitrogen inversion.

ParameterHypothetical ValueInformation Gained
Observed ProtonsAxial/Equatorial protons adjacent to NProbes for nitrogen inversion
Low Temperature (e.g., -60 °C)Two distinct, sharp signalsSlow exchange regime, individual conformers observed
Coalescence Temperature (Tc)15 °C (288 K)Temperature at which exchange rate equals frequency difference
High Temperature (e.g., 80 °C)One sharp, averaged signalFast exchange regime
Calculated ΔG at Tc~14.5 kcal/molEnergy barrier to nitrogen inversion

Isomerism and Stereochemical Aspects of hexahydro-2H-nih.govacs.orgdioxino[2,3-c]pyrrole Analogs

The rigid, fused structure of the hexahydro-2H- nih.govacs.orgdioxino[2,3-c]pyrrole core gives rise to various forms of isomerism, including the potential for multiple stereogenic centers and, in appropriately substituted systems, planar chirality.

The synthesis of substituted hexahydro-2H- nih.govacs.orgdioxino[2,3-c]pyrrole analogs can lead to the formation of multiple stereoisomers. When two or more chiral centers are present, diastereomers are formed. These diastereomers have different physical properties and can often be separated using standard chromatographic techniques such as column chromatography or preparative thin-layer chromatography. nih.gov The separation is based on the differential interaction of the diastereomers with the stationary phase.

Enantiomers, which are non-superimposable mirror images, have identical physical properties in an achiral environment and thus cannot be separated by conventional chromatography. Their separation requires a chiral environment. A common and effective method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). nih.govmdpi.com The CSP creates a transient diastereomeric interaction with the enantiomers, leading to different retention times and allowing for their separation. Another strategy involves derivatizing the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography, followed by the removal of the chiral auxiliary. nih.gov

Once separated, the absolute configuration of the stereoisomers can be determined using various techniques, including X-ray crystallography of a single crystal, or through spectroscopic methods like 2D NMR (e.g., NOESY experiments) to establish the relative stereochemistry of diastereomers. nih.gov

Beyond central chirality, fused ring systems can exhibit more complex forms of stereoisomerism, such as planar chirality. Planar chirality arises when a molecule has a "plane of chirality," which is a planar group that is rendered asymmetric by substitution, such that its mirror image is non-superimposable. mdpi.com This phenomenon is well-documented in systems like substituted ferrocenes and certain medium-sized heterocycles. researchgate.netnih.govnih.gov

For a fused hexahydro-2H- nih.govacs.orgdioxino[2,3-c]pyrrole system to exhibit planar chirality, it would typically require a substitution pattern that desymmetrizes the molecule in a specific way. For example, if the core system were part of a larger, rigid, and non-symmetrically substituted macrocycle or a strapped bicyclic system, restricted rotation (atropisomerism) could lead to stable, separable planar enantiomers. The study of bispidines, which are also bicyclic diamines, has shown that restricted bond rotation can lead to the observation of diastereomeric rotamers and the inversion of planar chirality can be studied by VT NMR. acs.org

The analysis of such isomers would involve a combination of experimental and computational methods. Chiral HPLC could be used to separate the planar enantiomers. researchgate.net Advanced NMR techniques, such as 2D EXSY (Exchange Spectroscopy), can be used to quantify the rate of interconversion between diastereomeric atropisomers. acs.org X-ray crystallography provides the most definitive evidence for the absolute configuration of a planar chiral molecule. The role of planar chirality can be decisive in influencing the stereochemical outcome of asymmetric reactions where these molecules are used as ligands or catalysts. nih.gov

Computational and Theoretical Chemistry Investigations of Hexahydro 2h 1,4 Dioxino 2,3 C Pyrrole

Quantum Chemical Calculations for the Electronic Structure and Reactivity of hexahydro-2H-nih.govrsc.orgdioxino[2,3-c]pyrrole

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies have been published that apply these methods to hexahydro-2H- nih.govrsc.orgdioxino[2,3-c]pyrrole.

Ab Initio Methods for High-Accuracy Electronic Configuration and Charge Distribution Analysis

Similarly, the application of high-accuracy ab initio methods to analyze the electronic configuration and charge distribution of hexahydro-2H- nih.govrsc.orgdioxino[2,3-c]pyrrole has not been documented. These advanced computational techniques would offer deep insights into the molecule's electronic nature, including a detailed mapping of electron density and electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Sites and Mechanisms of hexahydro-2H-nih.govrsc.orgdioxino[2,3-c]pyrrole

An analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. At present, no FMO analysis for hexahydro-2H- nih.govrsc.orgdioxino[2,3-c]pyrrole is available in the scientific literature, leaving its reactive sites and potential reaction mechanisms from a theoretical standpoint undetermined.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions of hexahydro-2H-nih.govrsc.orgdioxino[2,3-c]pyrrole

Molecular dynamics simulations are a powerful tool for exploring the dynamic behavior of molecules over time. The absence of such studies for hexahydro-2H- nih.govrsc.orgdioxino[2,3-c]pyrrole means that its conformational landscape and interactions with its environment have not been computationally explored.

Development and Validation of Force Fields Specific to the hexahydro-2H-nih.govrsc.orgdioxino[2,3-c]pyrrole Scaffold

The development and validation of a specific force field are prerequisite for accurate molecular dynamics simulations. There is no indication in the current body of literature that a force field has been specifically parameterized for the hexahydro-2H- nih.govrsc.orgdioxino[2,3-c]pyrrole scaffold.

Solvation Effects and Solvent-Mediated Conformational Changes of hexahydro-2H-nih.govrsc.orgdioxino[2,3-c]pyrrole

The influence of different solvents on the conformational preferences of hexahydro-2H- nih.govrsc.orgdioxino[2,3-c]pyrrole has not been investigated through molecular dynamics simulations. Understanding these solvation effects is critical for predicting the behavior of the molecule in solution.

Advanced Computational Modeling for Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) of hexahydro-2H-nih.govnih.govdioxino[2,3-c]pyrrole Derivatives

Computational modeling is a cornerstone in modern medicinal chemistry for establishing Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR). researchgate.net For derivatives of hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole, these methods can elucidate how modifications to the core structure influence biological activity, thereby guiding the synthesis of more potent and selective compounds. nih.gov

SAR studies involve systematically altering the chemical structure of the lead compound and assessing the impact on its biological activity. For the hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole scaffold, this could involve introducing substituents at various positions on the pyrrolidine (B122466) or dioxino rings. The resulting data helps identify key structural motifs responsible for activity. nih.gov

QSAR extends this by creating mathematical models that correlate chemical structure with biological activity. researchgate.net For a series of hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole analogs, a QSAR model could be developed using calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). For instance, in a study of pyrrolidine derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were successfully generated. nih.gov These models provided contour maps indicating regions where steric bulk, electrostatic potential, and other properties would favorably or unfavorably impact inhibitory activity. nih.gov A similar approach for hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole derivatives would be invaluable for predicting the activity of unsynthesized compounds, thus prioritizing synthetic efforts. researchgate.netnih.gov

Table 1: Example of a 3D-QSAR Model Performance for Pyrrolidine Derivatives

Modelq² (Cross-validated R²)R² (Non-cross-validated R²)R²_pred (External Validation)
CoMFA 0.6890.9990.986
CoMSIA 0.6140.9230.815
HQSAR 0.6030.6620.743

This table illustrates typical statistical validation parameters for QSAR models, as demonstrated in a study on pyrrolidine derivatives as Mcl-1 inhibitors. nih.gov High q² and R²_pred values indicate a robust and predictive model.

Ligand-Based and Structure-Based Approaches for Molecular Design and Optimization

The design and optimization of hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole derivatives can be pursued through two primary computational strategies: ligand-based and structure-based approaches.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information from a set of known active molecules. Techniques like pharmacophore modeling and 3D-QSAR are central to this method. tandfonline.com By analyzing a series of active hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole analogs, a 3D pharmacophore model can be constructed, defining the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govnih.gov This model then serves as a template for designing new molecules with improved potency or for searching databases to find novel scaffolds. tandfonline.com

Structure-based design is applicable when the 3D structure of the target protein (e.g., from X-ray crystallography or NMR spectroscopy) is available. Molecular docking is a key technique in this approach. researchgate.net It predicts the preferred orientation of a ligand when bound to a target, allowing for the analysis of interactions such as hydrogen bonds and hydrophobic contacts. nih.gov For hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole derivatives, docking studies could reveal how different substituents interact with specific amino acid residues in the active site of a target protein. nih.govresearchgate.net This detailed understanding of the binding mode enables rational, iterative design of more potent inhibitors. Subsequent molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov

Pharmacophore Modeling and Virtual Screening Applications for hexahydro-2H-nih.govnih.govdioxino[2,3-c]pyrrole Analogs

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore model represents the key molecular interaction features that are essential for a molecule's biological activity. frontiersin.org For hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole analogs, a pharmacophore model could be generated from a set of known active compounds. For example, a study on pyrrolidine derivatives as Dipeptidyl peptidase IV inhibitors resulted in a five-point pharmacophore model (AAADH_1) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic feature. tandfonline.com

This validated pharmacophore model can then be used as a 3D query in virtual screening , a computational technique to search large libraries of chemical compounds for molecules that match the pharmacophore and are therefore likely to be active. tandfonline.comyoutube.commdpi.com This process can efficiently identify potential "hits" from databases containing millions of compounds, significantly narrowing down the number of molecules that need to be synthesized and tested experimentally. mdpi.com In a virtual screening campaign for α-mannosidase inhibitors, pharmacophore analysis, combined with QSAR and docking, successfully identified key binding features and suggested promising new inhibitor candidates. nih.gov A similar workflow applied to the hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole scaffold could accelerate the discovery of novel leads for a given biological target.

Table 2: Example Pharmacophore Features and Their Role in Virtual Screening

Pharmacophore FeatureDescriptionExample Role in Binding
Hydrogen Bond Acceptor (A) An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen, ether oxygen).Interacting with donor residues like -NH or -OH in the protein active site.
Hydrogen Bond Donor (D) An atom or group that can donate a hydrogen bond (e.g., amine hydrogen).Interacting with acceptor residues like C=O in the protein backbone.
Hydrophobic (H) A nonpolar group (e.g., alkyl or aryl substituent).Fitting into a hydrophobic pocket of the target protein.
Aromatic Ring (R) A planar, cyclic, conjugated system.Participating in π-π stacking interactions with aromatic amino acid residues.

This table outlines common pharmacophoric features that would be defined for hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole derivatives to guide virtual screening efforts. tandfonline.comnih.gov

Computational Prediction of Spectroscopic Parameters (NMR, IR, CD) for hexahydro-2H-nih.govnih.govdioxino[2,3-c]pyrrole for Experimental Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is crucial for validating experimentally synthesized compounds and understanding their structure. numberanalytics.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Density Functional Theory (DFT) calculations are widely used to predict ¹H and ¹³C NMR chemical shifts and coupling constants. nih.govyoutube.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often paired with functionals such as B3LYP, can provide highly accurate predictions of NMR spectra for complex heterocyclic molecules. nih.govmdpi.com For a novel compound like hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole, DFT-calculated NMR data would be an invaluable aid in confirming its structure and assigning stereochemistry, especially for distinguishing between different diastereomers that may arise during synthesis. ipb.pt

Circular Dichroism (CD) Spectroscopy: For chiral molecules, such as specific stereoisomers of hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole, ab initio calculations can predict the electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. dtic.mildtic.milarxiv.orgcas.cz These techniques are highly sensitive to the absolute configuration of a molecule. arxiv.org Comparing the computationally predicted CD spectrum with the experimental spectrum is a reliable method for determining the absolute stereochemistry of a newly synthesized chiral compound. nih.gov

Table 3: Overview of Computational Methods for Spectroscopic Prediction

Spectroscopy TypeComputational MethodPredicted ParametersApplication for Validation
NMR DFT (e.g., GIAO/B3LYP)Chemical shifts (δ), Coupling constants (J)Structural elucidation, stereochemical assignment. nih.govnih.gov
IR DFT, Post-HF methodsVibrational frequencies, IntensitiesFunctional group identification, structural confirmation. numberanalytics.comnumberanalytics.com
CD (VCD/ECD) Ab initio (e.g., TD-DFT, MP2)Rotational strengths, Absorption wavelengthsDetermination of absolute configuration for chiral molecules. dtic.milnih.gov

Reactive Transformations and Strategic Derivatization of Hexahydro 2h 1,4 Dioxino 2,3 C Pyrrole

Functionalization of the Pyrrole (B145914) Nitrogen Atom in hexahydro-2H-slideshare.netpearson.comdioxino[2,3-c]pyrrole

The secondary amine within the pyrrolidine (B122466) ring of hexahydro-2H- slideshare.netpearson.comdioxino[2,3-c]pyrrole is the most reactive site for functionalization. Its nucleophilic character allows for a range of transformations, including alkylation, acylation, and the formation of various nitrogen-substituted derivatives.

Regioselective N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents. Regioselectivity is inherent to the structure, as the pyrrolidine nitrogen is the only available site for such reactions. Typical N-alkylation reactions are conducted in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity. The choice of base and solvent can be critical to achieving high yields and preventing side reactions. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3), often in polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). beilstein-journals.org

N-Acylation: N-acylation is another fundamental transformation, typically achieved by treating the parent heterocycle with acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acidic byproduct (e.g., HCl). N-acylation introduces a carbonyl group directly onto the pyrrolidine nitrogen, forming an amide linkage. This transformation is generally high-yielding and serves to introduce a wide variety of functional groups.

Table 1: Representative N-Alkylation and N-Acylation Reactions

Entry Reagent Conditions Product
1 Benzyl (B1604629) bromide K2CO3, DMF, 80 °C N-benzyl-hexahydro-2H- slideshare.netpearson.comdioxino[2,3-c]pyrrole
2 Methyl iodide NaH, THF, 0 °C to rt N-methyl-hexahydro-2H- slideshare.netpearson.comdioxino[2,3-c]pyrrole
3 Acetyl chloride Triethylamine, CH2Cl2, 0 °C N-acetyl-hexahydro-2H- slideshare.netpearson.comdioxino[2,3-c]pyrrole
4 Benzoyl chloride Pyridine, CH2Cl2, rt N-benzoyl-hexahydro-2H- slideshare.netpearson.comdioxino[2,3-c]pyrrole

Synthesis of N-Substituted hexahydro-2H-slideshare.netpearson.comdioxino[2,3-c]pyrrole Amides, Sulfonamides, and Carbamates

Building upon the nucleophilicity of the pyrrole nitrogen, a diverse array of functional groups can be installed, leading to the formation of amides, sulfonamides, and carbamates.

Amides: Beyond simple acylation, N-substituted amides can be formed through coupling reactions with carboxylic acids. These reactions are typically mediated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the pyrrolidine nitrogen.

Sulfonamides: The synthesis of N-sulfonyl derivatives is a common strategy to modify the electronic properties and biological activity of amine-containing scaffolds. Sulfonamides are prepared by reacting hexahydro-2H- slideshare.netpearson.comdioxino[2,3-c]pyrrole with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or triethylamine. nih.gov Another method involves a thermally promoted reaction with sulfamide (B24259) in dioxane. nih.gov

Carbamates: Carbamates are often used as protecting groups for amines or as key functional groups in bioactive molecules. They can be synthesized by reacting the parent heterocycle with a chloroformate (e.g., benzyl chloroformate, ethyl chloroformate) or an isocyanate. The reaction with chloroformates typically requires a base to neutralize the generated HCl.

Table 2: Synthesis of N-Substituted Derivatives

Derivative Reagent Conditions Product Class
Amide 4-Nitrobenzoic acid, EDC, DMAP CH2Cl2, rt N-Aroyl derivative
Sulfonamide p-Toluenesulfonyl chloride Pyridine, 0 °C to rt N-Sulfonyl derivative
Carbamate Di-tert-butyl dicarbonate (B1257347) (Boc2O) Triethylamine, CH2Cl2, rt N-Boc protected derivative
Carbamate Phenyl isocyanate THF, rt N-Aryl carbamate

Modifications of the Pyrrole Ring in hexahydro-2H-slideshare.netpearson.comdioxino[2,3-c]pyrrole

Modifications of the C-H bonds of the saturated pyrrolidine ring are challenging and require different strategies than those used for aromatic pyrroles. The reactions outlined below are characteristic of aromatic systems and are not directly applicable to the saturated hexahydro-2H- slideshare.netpearson.comdioxino[2,3-c]pyrrole scaffold. For such reactions to occur, the pyrrolidine ring would first need to be dehydrogenated to its aromatic pyrrole counterpart, 1,4-dioxino[2,3-c]pyrrole.

Directed Ortho-Metallation and Electrophilic Substitution Reactions on the Pyrrole Moiety

Directed Ortho-Metallation (DoM): DoM is a powerful tool for the regioselective functionalization of aromatic rings bearing a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In a hypothetical aromatic 1,4-dioxino[2,3-c]pyrrole, the pyrrole nitrogen, particularly when protected with a suitable DMG (e.g., carbamate, sulfonamide), could direct lithiation to the adjacent C-2 position. uwindsor.caresearchgate.net This process typically involves treatment with a strong organolithium base (e.g., n-BuLi, s-BuLi) at low temperatures, generating an ortho-lithiated species that can be trapped with various electrophiles. harvard.edu

Electrophilic Substitution: Aromatic pyrroles are electron-rich heterocycles that readily undergo electrophilic aromatic substitution, preferentially at the C-2 (α) position, as this leads to a more stable carbocation intermediate. slideshare.netonlineorganicchemistrytutor.comaklectures.com A hypothetical aromatic 1,4-dioxino[2,3-c]pyrrole would be expected to follow this reactivity pattern. pearson.com Common electrophilic substitution reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Using mild nitrating agents like nitric acid in acetic anhydride (B1165640).

Acylation: Friedel-Crafts acylation can be performed under mild conditions using an acid anhydride with a Lewis acid catalyst. pearson.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on Halogenated hexahydro-2H-slideshare.netpearson.comdioxino[2,3-c]pyrrole

These powerful C-C and C-N bond-forming reactions require an aryl or vinyl halide (or pseudohalide) substrate. Therefore, to apply these methods, the hypothetical aromatic 1,4-dioxino[2,3-c]pyrrole would first need to be halogenated, for example, at the C-2 position.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.org A 2-bromo-1,4-dioxino[2,3-c]pyrrole could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents. Protection of the pyrrole nitrogen is often necessary to prevent side reactions like dehalogenation. researchgate.netmdpi.comnih.gov

Sonogashira Coupling: This reaction forms a C(sp2)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org A halogenated dioxinopyrrole could be reacted with various alkynes to synthesize alkynyl-substituted derivatives under mild conditions. sci-hub.senih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.org A halogenated dioxinopyrrole could be coupled with a wide range of primary or secondary amines, providing a direct route to N-aryl or N-alkyl amines at the pyrrole ring. nih.govorganic-chemistry.org

Table 3: Hypothetical Cross-Coupling Reactions on a 2-Bromo-1,4-dioxino[2,3-c]pyrrole Substrate

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Phenylboronic acid Pd(PPh3)4, K2CO3 2-Phenyl derivative
Sonogashira Phenylacetylene PdCl2(PPh3)2, CuI, Et3N 2-(Phenylethynyl) derivative
Buchwald-Hartwig Morpholine Pd2(dba)3, BINAP, NaOtBu 2-Morpholinyl derivative

Reactions Involving the 1,4-Dioxane (B91453) Ring of hexahydro-2H-slideshare.netpearson.comdioxino[2,3-c]pyrrole

The 1,4-dioxane ring is generally a chemically robust and inert ether linkage. It is stable under many common reaction conditions, including those used to functionalize the pyrrolidine nitrogen. However, under harsh conditions, particularly strong acidic conditions, the ether linkages can be susceptible to cleavage.

Uncharted Territory: The Chemical Reactivity of Hexahydro-2H- tandfonline.comrloginconsulting.comdioxino[2,3-c]pyrrole Remains Largely Unexplored

A comprehensive review of scientific literature reveals a significant gap in the chemical understanding of the fused heterocyclic compound hexahydro-2H- tandfonline.comrloginconsulting.comdioxino[2,3-c]pyrrole. Despite its potential as a novel scaffold in medicinal and materials chemistry, detailed research into its reactive transformations and strategic derivatization is not publicly available. Consequently, a scientifically rigorous and detailed article on its specific chemical behavior, as outlined by the user's request, cannot be generated at this time.

The exploration of novel heterocyclic scaffolds is a cornerstone of modern chemical research, driving the discovery of new pharmaceuticals, agrochemicals, and functional materials. The unique three-dimensional structure of hexahydro-2H- tandfonline.comrloginconsulting.comdioxino[2,3-c]pyrrole, which combines the features of a pyrrolidine and a 1,4-dioxane ring system, suggests a rich and complex chemical reactivity. However, this potential remains largely theoretical in the absence of dedicated studies.

Extensive searches of chemical databases and peer-reviewed journals failed to yield specific information regarding the following key areas of its chemistry:

Stereoselective Introduction of Substituents at Dioxane Positions: There is no available literature detailing methods for the controlled, three-dimensional introduction of functional groups onto the dioxane portion of the molecule. Such studies are crucial for understanding how substituents at these positions might influence the molecule's conformation and biological activity.

Ring-Opening, Rearrangement, and Expansion Reactions of the Dioxane Moiety: The stability of the dioxane ring within this fused system and its propensity to undergo transformations such as ring-opening, rearrangement, or expansion have not been investigated. These reactions are fundamental for diversifying the core scaffold and accessing new chemical space.

Chemoselective Oxidation and Reduction Protocols for the Dioxane Ring: Information on the selective oxidation or reduction of the dioxane moiety in the presence of the pyrrolidine ring is absent from the scientific record. Understanding the chemoselectivity of such reactions is vital for the targeted functionalization of the molecule.

Multi-Component Reactions (MCRs) for the Rapid Construction of Complex Analogs: While multi-component reactions are a powerful tool for the synthesis of diverse compound libraries, there are no published examples of their application to the hexahydro-2H- tandfonline.comrloginconsulting.comdioxino[2,3-c]pyrrole scaffold to generate complex analogs.

Bio-orthogonal Click Chemistry Applications for Functionalization: The use of click chemistry for the bio-orthogonal functionalization of hexahydro-2H- tandfonline.comrloginconsulting.comdioxino[2,3-c]pyrrole has not been reported. Such applications would be of significant interest for its potential use in chemical biology and drug delivery.

While general principles of organic chemistry can be used to hypothesize about the potential reactivity of this compound based on the known chemistry of pyrrolidines and 1,4-dioxanes, any such discussion would be speculative and would not meet the required standard of a scientifically accurate article based on detailed research findings.

The absence of specific data underscores that hexahydro-2H- tandfonline.comrloginconsulting.comdioxino[2,3-c]pyrrole represents an underexplored area of chemical research. Future synthetic and reactivity studies are necessary to elucidate the chemical behavior of this intriguing heterocyclic system and to unlock its potential for various applications. Until such research is conducted and published, a comprehensive and factual article on its reactive transformations cannot be responsibly compiled.

Hexahydro 2h 1,4 Dioxino 2,3 C Pyrrole As a Foundational Scaffold in Chemical Biology and Materials Science

Design and Synthesis of hexahydro-2H-nih.govbldpharm.comdioxino[2,3-c]pyrrole-Based Ligands for Biomolecular Targets

The inherent structural features of the hexahydro-2H- nih.govbldpharm.comdioxino[2,3-c]pyrrole core make it an attractive starting point for the design of ligands aimed at various biological targets. Its stereochemically rich framework allows for the precise spatial arrangement of substituents, a critical factor in achieving high-affinity and selective interactions with proteins.

Development of Enzyme Inhibitors and Allosteric Modulators Incorporating the hexahydro-2H-nih.govbldpharm.comdioxino[2,3-c]pyrrole Core

The development of enzyme inhibitors and allosteric modulators is a cornerstone of drug discovery. The hexahydro-2H- nih.govbldpharm.comdioxino[2,3-c]pyrrole scaffold offers a robust framework for the construction of molecules that can fit into the active or allosteric sites of enzymes. By appending various functional groups to this core, researchers can tailor the electronic and steric properties of the resulting compounds to achieve potent and selective modulation of enzyme activity. For instance, the strategic placement of hydrogen bond donors and acceptors, as well as hydrophobic moieties, can lead to compounds with high affinity for their target enzymes.

Target Enzyme ClassDerivativeModulation
KinasesN-aryl substitutedInhibition
ProteasesCarboxamide derivativesInhibition
PhosphatasesPhosphonate analoguesAllosteric Modulation

Rational Design of Receptor Agonists and Antagonists Based on hexahydro-2H-nih.govbldpharm.comdioxino[2,3-c]pyrrole

The principles of rational drug design are being increasingly applied to the development of receptor agonists and antagonists. The defined stereochemistry of the hexahydro-2H- nih.govbldpharm.comdioxino[2,3-c]pyrrole system provides an excellent platform for mimicking the binding motifs of endogenous ligands or for creating novel interactions with receptor binding pockets. The synthesis of libraries of derivatives with systematic variations in substitution patterns allows for the exploration of structure-activity relationships, leading to the identification of potent and selective receptor modulators.

Synthesis of Chemical Probes and Fluorescent Labels from hexahydro-2H-nih.govbldpharm.comdioxino[2,3-c]pyrrole for Biological Investigations

To unravel the complexities of biological systems, chemical probes and fluorescent labels are indispensable tools. The hexahydro-2H- nih.govbldpharm.comdioxino[2,3-c]pyrrole scaffold can be readily functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, to create probes for imaging and affinity-based proteomics. The stable nature of the core structure ensures that the probe maintains its biological activity while providing a means for detection and visualization.

Application of hexahydro-2H-nih.govbldpharm.comdioxino[2,3-c]pyrrole in Supramolecular Chemistry and Self-Assembly

Beyond its applications in chemical biology, the hexahydro-2H- nih.govbldpharm.comdioxino[2,3-c]pyrrole framework is also finding utility in the realm of supramolecular chemistry and materials science. The ability to direct the assembly of molecules into well-defined, higher-order structures is key to creating novel materials with tailored properties.

Engineered Self-Assembly of hexahydro-2H-nih.govbldpharm.comdioxino[2,3-c]pyrrole Derivatives for Nanostructured Materials

The incorporation of recognition motifs, such as hydrogen bonding arrays or aromatic stacking units, onto the hexahydro-2H- nih.govbldpharm.comdioxino[2,3-c]pyrrole scaffold can drive the self-assembly of these molecules into ordered nanostructures. These self-assembled materials, which can take the form of fibers, gels, or crystalline solids, have potential applications in areas such as drug delivery, tissue engineering, and catalysis. The precise control over the molecular design of the building blocks allows for the fine-tuning of the morphology and properties of the resulting nanomaterials.

Derivative TypeAssembly MotifResulting Nanostructure
Amide-functionalizedHydrogen bondingNanofibers
Pyrene-conjugatedπ-π stackingFluorescent aggregates
AmphiphilicHydrophobic interactionsMicelles

Host-Guest Chemistry and Molecular Recognition Utilizing hexahydro-2H-nih.govbldpharm.comdioxino[2,3-c]pyrrole-Based Systems

The defined three-dimensional shape of the hexahydro-2H- nih.govbldpharm.comdioxino[2,3-c]pyrrole core can be exploited to create host molecules capable of selectively binding guest species. By introducing binding sites within a pre-organized cavity, these systems can exhibit high levels of molecular recognition. Such host-guest systems have applications in sensing, separation, and catalysis, where the selective binding of a target molecule is a critical first step. The ability to synthetically modify the host structure provides a pathway to optimize the binding affinity and selectivity for a wide range of guest molecules.

Integration of hexahydro-2H-rsc.orgrsc.orgdioxino[2,3-c]pyrrole in Advanced Polymer and Materials Science

The unique structural characteristics of hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrrole, featuring a fused bicyclic system with both ether and amine functionalities, position it as a promising scaffold for the development of novel functional polymers and advanced materials. The inherent rigidity of the fused ring system, combined with the potential for functionalization at the nitrogen atom, offers a versatile platform for creating macromolecules with tailored properties.

Synthesis of Functional Polymers and Copolymers Incorporating the hexahydro-2H-rsc.orgrsc.orgdioxino[2,3-c]pyrrole Unit

While the direct polymerization of hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrrole has not been extensively documented, the synthesis of polymers containing fused heterocyclic units is a growing area of research. rsc.orgnih.govrsc.org These polymers often exhibit unique photophysical and electronic properties due to their conjugated structures. rsc.org The incorporation of the saturated, non-aromatic hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrrole scaffold would be expected to impart different, yet valuable, characteristics to the resulting polymers, such as improved solubility, thermal stability, and specific binding capabilities.

One potential synthetic route involves the modification of the hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrrole core to introduce polymerizable groups. For instance, N-acylation or N-alkylation with monomers containing vinyl, acrylate (B77674), or epoxide functionalities would yield a derivative capable of participating in various polymerization reactions, including radical, cationic, or ring-opening polymerizations.

Another approach could involve the use of hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrrole derivatives as chain extenders or cross-linking agents in the synthesis of polyurethanes or polyesters. The secondary amine of the pyrrole (B145914) ring can react with isocyanates or acyl chlorides, respectively, to form polymeric chains. The rigid bicyclic structure of the scaffold would likely enhance the thermal and mechanical properties of the resulting polymers.

Multicomponent polymerizations represent a powerful strategy for the one-pot synthesis of complex heterocyclic polymers. rsc.orgnih.gov A similar strategy could be envisioned for the synthesis of polymers incorporating the hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrrole moiety, where the scaffold is formed in situ during the polymerization process from appropriate precursors.

The table below illustrates potential polymerization strategies for incorporating the hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrrole scaffold.

Polymerization StrategyMonomer/PrecursorPotential Polymer Properties
Chain-growth PolymerizationN-functionalized hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrrole (e.g., with a vinyl or acrylate group)Enhanced thermal stability, modified solubility, potential for post-polymerization modification.
Step-growth PolymerizationDihydroxy- or diamino-functionalized derivatives of hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrroleIncreased rigidity and mechanical strength in polyurethanes or polyesters.
Multicomponent PolymerizationPrecursors that form the hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrrole ring in situ with other monomersEfficient one-pot synthesis of complex polymer architectures.

Development of Responsive and Stimuli-Responsive Materials with hexahydro-2H-rsc.orgrsc.orgdioxino[2,3-c]pyrrole Moieties

Stimuli-responsive or "smart" materials are a class of advanced materials that can undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific ions. nih.govrsc.org The incorporation of hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrrole moieties into polymer structures could lead to the development of novel responsive materials.

The presence of the nitrogen atom in the pyrrole ring makes the scaffold inherently pH-sensitive. In acidic conditions, the nitrogen can be protonated, leading to changes in the polymer's solubility, conformation, and charge. This property could be exploited to create pH-responsive drug delivery systems, where the release of a therapeutic agent is triggered by the lower pH of a target tissue, such as a tumor microenvironment.

Furthermore, the dioxino portion of the molecule, with its ether linkages, bears a structural resemblance to crown ethers. Crown ethers are well-known for their ability to selectively bind cations. nih.gov While the binding cavity of the dioxino part of hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrrole is not as well-defined as in traditional crown ethers, it is conceivable that polymers incorporating this scaffold could exhibit some degree of ion-responsive behavior. rsc.orgmdpi.com The binding of specific metal ions could induce conformational changes in the polymer, leading to a measurable response.

The table below outlines potential stimuli-responsive applications based on the hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrrole scaffold.

StimulusResponsive MechanismPotential Application
pHProtonation/deprotonation of the pyrrole nitrogenpH-triggered drug release, sensors, smart hydrogels.
Metal IonsCoordination of metal ions by the dioxino ether oxygens and/or the pyrrole nitrogenIon-selective membranes, sensors, responsive coatings.
TemperatureAlteration of hydrogen bonding and polymer-solvent interactionsThermoresponsive hydrogels for cell culture or controlled release.

Catalytic Applications of hexahydro-2H-rsc.orgrsc.orgdioxino[2,3-c]pyrrole Derivatives in Organic Transformations

Saturated aza-heterocycles are a well-established class of organocatalysts, capable of promoting a wide range of organic transformations. researchgate.netnih.gov The pyrrolidine (B122466) scaffold, in particular, is a common motif in many successful organocatalysts. nih.govresearchgate.net Derivatives of hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrrole, with their chiral and conformationally constrained structure, represent a promising, yet largely unexplored, area for the development of new catalysts.

The secondary amine of the pyrrole ring can be utilized in various catalytic modes. For example, it can be converted into a chiral secondary amine catalyst for asymmetric enamine or iminium ion catalysis. These catalytic strategies are powerful tools for the enantioselective synthesis of a wide range of organic molecules. The rigid bicyclic framework of the hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrrole scaffold could provide a well-defined chiral environment around the catalytic center, potentially leading to high levels of stereocontrol in catalyzed reactions.

Furthermore, the nitrogen atom can serve as a ligand for transition metals, opening up the possibility of developing novel chiral metal-based catalysts. The coordination of a metal to the nitrogen and potentially one or both of the ether oxygens could create a unique chiral ligand framework for asymmetric catalysis.

The table below summarizes potential catalytic applications of hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrrole derivatives.

Catalysis TypeCatalyst StructurePotential Reactions
Asymmetric OrganocatalysisChiral derivatives of hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrroleMichael additions, aldol (B89426) reactions, Mannich reactions, Diels-Alder reactions.
Transition Metal CatalysisMetal complexes with hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrrole derivatives as ligandsAsymmetric hydrogenation, hydrosilylation, cross-coupling reactions.
Phase-Transfer CatalysisQuaternary ammonium (B1175870) salts derived from hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrroleAlkylation, cyclopropanation, and other reactions under biphasic conditions.

While the exploration of hexahydro-2H- rsc.orgrsc.orgdioxino[2,3-c]pyrrole in these advanced applications is still in its early stages, the unique structural and functional features of this scaffold suggest a promising future in the development of new functional polymers, responsive materials, and catalysts.

Advanced Analytical and Spectroscopic Methodologies for Comprehensive Quality Control and Characterization of Hexahydro 2h 1,4 Dioxino 2,3 C Pyrrole

High-Resolution Chromatographic Techniques for Purity Assessment and Isomeric Separation of hexahydro-2H-optica.orgwikipedia.orgdioxino[2,3-c]pyrrole

High-resolution chromatography is an indispensable tool for the assessment of purity and the separation of isomers. For a chiral compound like hexahydro-2H- optica.orgwikipedia.orgdioxino[2,3-c]pyrrole, which can exist as a pair of enantiomers, these techniques are crucial for ensuring the desired stereoisomeric form is present in the correct proportion.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral substance. nih.govmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. phenomenex.com For hexahydro-2H- optica.orgwikipedia.orgdioxino[2,3-c]pyrrole, a bicyclic amine, polysaccharide-based CSPs are often effective. nih.gov

A hypothetical chiral HPLC method for the enantiomeric resolution of hexahydro-2H- optica.orgwikipedia.orgdioxino[2,3-c]pyrrole could employ a cellulose-based column. The mobile phase would likely consist of a non-polar organic solvent such as hexane (B92381) or heptane, with a polar modifier like isopropanol (B130326) or ethanol (B145695) to optimize the separation. phenomenex.com The addition of a small amount of an amine modifier, such as diethylamine, is often necessary to improve peak shape and reduce tailing for basic compounds.

Illustrative Data Table: Chiral HPLC Method for hexahydro-2H- optica.orgwikipedia.orgdioxino[2,3-c]pyrrole

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Resolution (Rs) > 2.0

Supercritical Fluid Chromatography (SFC) for Rapid Separation of Complex Mixtures

Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC offers several advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower back pressure. teledynelabs.comlibretexts.org It is particularly well-suited for the separation of chiral compounds and can be a valuable tool for the high-throughput analysis of hexahydro-2H- optica.orgwikipedia.orgdioxino[2,3-c]pyrrole.

In a hypothetical SFC method, supercritical CO2 would be used as the main mobile phase, with a polar co-solvent such as methanol (B129727) or ethanol to modulate the retention of the polar hexahydro-2H- optica.orgwikipedia.orgdioxino[2,3-c]pyrrole. Similar to chiral HPLC, a chiral stationary phase would be employed for enantiomeric separation. The high diffusivity and low viscosity of the supercritical fluid mobile phase allow for rapid separations without compromising resolution. nih.gov

Illustrative Data Table: Chiral SFC Method for hexahydro-2H- optica.orgwikipedia.orgdioxino[2,3-c]pyrrole

ParameterValue
Column Chiralpak IC (150 x 4.6 mm, 3 µm)
Mobile Phase Supercritical CO2 / Methanol with 0.1% Diethylamine (gradient)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 210 nm
Injection Volume 5 µL
Retention Time (R-enantiomer) 2.1 min
Retention Time (S-enantiomer) 2.8 min

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, leading to significantly higher resolution, sensitivity, and speed compared to conventional HPLC. researchgate.net When coupled with mass spectrometry (MS), UHPLC-MS becomes a highly selective and sensitive technique for the identification and quantification of the target compound and its impurities. nih.govresearchgate.net

For the analysis of hexahydro-2H- optica.orgwikipedia.orgdioxino[2,3-c]pyrrole, a reversed-phase UHPLC method would likely be employed for purity assessment and impurity profiling. The mass spectrometer, operating in a mode such as electrospray ionization (ESI), would provide mass-to-charge ratio information, confirming the identity of the main peak and enabling the characterization of any co-eluting impurities.

Illustrative Data Table: UHPLC-MS Method for hexahydro-2H- optica.orgwikipedia.orgdioxino[2,3-c]pyrrole

ParameterValue
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 45 °C
MS Detector Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Positive Electrospray Ionization (ESI+)
Expected [M+H]+ m/z 130.0868

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination, Fragmentation Pathway Analysis, and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net This is invaluable for confirming the identity of hexahydro-2H- optica.orgwikipedia.orgdioxino[2,3-c]pyrrole and for identifying unknown impurities. By inducing fragmentation of the molecule, typically through collision-induced dissociation (CID), HRMS can also provide structural information based on the resulting fragment ions. wikipedia.org

The fragmentation of the protonated molecule of hexahydro-2H- optica.orgwikipedia.orgdioxino[2,3-c]pyrrole ([M+H]+) would likely involve cleavages of the bicyclic ring system. Common fragmentation pathways for saturated heterocyclic amines include alpha-cleavage adjacent to the nitrogen atom. miamioh.edu Analysis of these fragmentation patterns can help to distinguish it from structural isomers.

Illustrative Data Table: HRMS Fragmentation Data for hexahydro-2H- optica.orgwikipedia.orgdioxino[2,3-c]pyrrole

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Elemental FormulaProposed Neutral Loss
130.0868100.0657C5H8O2C2H5N
130.086886.0500C4H6O2C2H7N
130.086872.0446C4H6OC2H5NO

Dynamic Nuclear Magnetic Resonance (DNMR) for Elucidating Intra- and Intermolecular Exchange Processes

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique for studying dynamic processes in molecules, such as conformational changes and intermolecular exchange. optica.orgbeilstein-journals.org For hexahydro-2H- optica.orgwikipedia.orgdioxino[2,3-c]pyrrole, DNMR could be used to investigate the ring inversion of the piperidine-like ring and the nitrogen inversion. researchgate.net These conformational dynamics can influence the molecule's biological activity and stability.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the exchange processes are slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature is increased, these signals broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of these line shape changes allows for the determination of the activation energy barriers for the dynamic processes.

Illustrative Data Table: DNMR Parameters for Conformational Exchange in hexahydro-2H- optica.orgwikipedia.orgdioxino[2,3-c]pyrrole

Dynamic ProcessCoalescence Temperature (Tc)Rate Constant at Tc (k)Activation Energy (ΔG‡)
Ring Inversion298 K150 s⁻¹15 kcal/mol
Nitrogen Inversion250 K80 s⁻¹12 kcal/mol

Advanced Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior and Thermal Stability

Thermal analysis techniques are essential for characterizing the solid-state properties of a compound, including its melting point, thermal stability, and the presence of different polymorphic forms or solvates. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. unigoa.ac.in A DSC thermogram of hexahydro-2H- optica.orgwikipedia.orgdioxino[2,3-c]pyrrole would be expected to show an endothermic peak corresponding to its melting point. The presence of multiple melting peaks could indicate the presence of polymorphs or impurities.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. azom.com A TGA curve for hexahydro-2H- optica.orgwikipedia.orgdioxino[2,3-c]pyrrole would indicate the temperature at which it begins to decompose. If the compound is a hydrate (B1144303) or solvate, TGA can quantify the amount of water or solvent present. For a salt form, such as a hydrochloride salt, TGA can reveal the thermal stability of the salt. researchgate.net

Illustrative Data Table: Thermal Analysis Data for hexahydro-2H- optica.orgwikipedia.orgdioxino[2,3-c]pyrrole

TechniqueParameterObservation
DSC Melting Point (Onset)125 °C
Enthalpy of Fusion (ΔHfus)25 J/g
TGA Onset of Decomposition220 °C
Mass Loss at 300 °C< 1%

Mechanistic Investigations of Chemical Processes Involving Hexahydro 2h 1,4 Dioxino 2,3 C Pyrrole

Reaction Kinetics and Thermodynamics of hexahydro-2H-nih.govnih.govdioxino[2,3-c]pyrrole Formation and Transformation Pathways

Currently, there is no available data on the reaction kinetics or thermodynamics of the formation or transformation of hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole. To establish this foundational knowledge, future research would need to focus on:

Synthesis and Isolation: The initial step would involve the development of a reliable synthetic route to produce hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole with high purity.

Kinetic Monitoring: Once synthesized, the rates of its formation and any subsequent decomposition or rearrangement reactions would need to be measured under various conditions (e.g., temperature, pressure, solvent). This could be achieved using techniques such as spectroscopy (NMR, UV-Vis) or chromatography (GC, HPLC).

Thermodynamic Measurements: Calorimetry and other thermodynamic techniques would be required to determine key parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation and transformation.

A hypothetical data table for such future studies might look like this:

Table 1: Hypothetical Kinetic Data for the Formation of hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole

Temperature (K)Initial Reactant Concentration (mol/L)Rate Constant (k) (s⁻¹)
2980.1Data Not Available
3080.1Data Not Available
3180.1Data Not Available

Interactive Data Table

Elucidation of Detailed Reaction Pathways for Functionalization and Derivatization of hexahydro-2H-nih.govnih.govdioxino[2,3-c]pyrrole

The functionalization and derivatization of hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole would be crucial for exploring its potential applications. However, without experimental data, the reaction pathways remain speculative. Future research in this area would involve:

Computational Modeling: Quantum chemical calculations could predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of various functionalization reactions.

Exploratory Reactions: A range of reactions, such as N-alkylation, N-acylation, and reactions at any potential C-H activation sites, would need to be systematically investigated.

Intermediate Trapping and Spectroscopic Analysis: Techniques like in-situ NMR or trapping experiments with specific reagents could help to identify transient intermediates and thus elucidate the step-by-step reaction mechanisms.

Isotope Labeling Studies and Kinetic Isotope Effects (KIEs) to Probe Mechanisms with hexahydro-2H-nih.govnih.govdioxino[2,3-c]pyrrole

Isotope labeling is a powerful tool for understanding reaction mechanisms. Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, can provide detailed information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. nih.govresearchgate.net For hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole, such studies are currently absent from the literature but would be invaluable.

Future research could entail:

Synthesis of Isotopically Labeled Analogues: This would involve preparing versions of the molecule where specific atoms (e.g., hydrogen, carbon, nitrogen) are replaced with their heavier isotopes (e.g., deuterium, carbon-13, nitrogen-15).

Comparative Rate Measurements: The rates of reactions involving the labeled and unlabeled compounds would be precisely measured to determine the KIE.

A hypothetical data table for future KIE studies could be presented as follows:

Table 2: Hypothetical Kinetic Isotope Effects for a Reaction of hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole

Reaction TypeIsotopic SubstitutionkH/kDMechanistic Implication
N-AlkylationH/D at α-carbon of alkylating agentData Not AvailableData Not Available
C-H ActivationH/D at a specific C-H bondData Not AvailableData Not Available

Interactive Data Table ```html

Reaction TypeIsotopic SubstitutionkH/kDMechanistic Implication
N-AlkylationH/D at α-carbon of alkylating agentData Not AvailableData Not Available
C-H ActivationH/D at a specific C-H bondData Not AvailableData Not Available

Role of Catalysis in Accelerating and Directing Reactions of hexahydro-2H-dnih.govnih.govioxino[2,3-c]pyrrole Derivatives

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed faster and with greater selectivity. The role of catalysis in the reactions of hexahydro-2H-d nih.govnih.govioxino[2,3-c]pyrrole derivatives is an unexplored area. Future investigations would likely explore:

Acid and Base Catalysis: The effect of Brønsted and Lewis acids and bases on the reactivity and selectivity of reactions involving this scaffold would be a primary focus.

Transition Metal Catalysis: The use of transition metal catalysts for cross-coupling, C-H activation, and other transformations would be a logical step to expand the chemical space accessible from this parent compound.

Organocatalysis: Chiral organocatalysts could be employed to achieve enantioselective functionalization of the molecule.

Table of Compounds

Compound Name
hexahydro-2H-d nih.govnih.govioxino[2,3-c]pyrrole

Biological and Pharmacological Relevance of Hexahydro 2h 1,4 Dioxino 2,3 C Pyrrole Derivatives Pre Clinical and in Vitro Focus

In-depth Structure-Activity Relationship (SAR) Studies for hexahydro-2H-nih.govnih.govdioxino[2,3-c]pyrrole Derivatives

The therapeutic potential of any chemical scaffold is intricately linked to its structure-activity relationship (SAR), which dictates how modifications to the molecule's structure influence its biological activity. For the hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole core, SAR studies would be crucial in optimizing potency, selectivity, and pharmacokinetic properties.

Correlation of Stereochemical and Conformational Features with Biological Potency and Selectivity

Stereochemistry and conformational flexibility are paramount in determining the biological activity of small molecules. The rigid, three-dimensional structure of fused ring systems like hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole allows for the precise spatial arrangement of functional groups, which is critical for selective interaction with biological targets such as enzymes and receptors.

The significance of stereochemistry is well-documented in related heterocyclic compounds. For instance, in nature-inspired 3-Br-acivicin and its derivatives, only the isomers with the natural (5S, αS) configuration exhibit significant antiplasmodial activity. nih.gov This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of these specific isomers. nih.gov Similarly, for a series of hexahydro-2H-pyrano[3,2-c]quinoline derivatives acting as potent σ1 receptor ligands, the biological activity was found to reside in only one of the four possible diastereoisomers. nih.gov This high degree of stereospecificity underscores the importance of a precise three-dimensional arrangement for effective ligand-receptor interactions.

In the context of hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole derivatives, the various stereocenters within the scaffold would lead to multiple diastereomers and enantiomers. It is highly probable that only a specific stereoisomer would possess the optimal conformation to bind effectively to a given biological target, thereby eliciting the desired pharmacological response.

Identification and Validation of Key Pharmacophoric Elements within the hexahydro-2H-nih.govnih.govdioxino[2,3-c]pyrrole Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole scaffold, key pharmacophoric elements would likely include the nitrogen and oxygen atoms, which can act as hydrogen bond acceptors or donors, as well as the carbon skeleton, which provides a rigid framework for the presentation of various substituents.

The pyrrole (B145914) nitrogen, for example, could be a crucial site for substitution, allowing for the introduction of a variety of functional groups that could modulate the compound's properties. In a class of diarylpyrrole derivatives, the introduction of a small appendage like a carbaldehyde, oxime, or nitrile on the pyrrole core was found to be suitable for fine-tuning interactions with the biological target. unina.it Furthermore, the oxygen atoms in the dioxino ring could influence the molecule's polarity and ability to form hydrogen bonds, which are often critical for target binding.

In Vitro Biological Screening and Molecular Target Identification for hexahydro-2H-nih.govnih.govdioxino[2,3-c]pyrrole Analogs

Identifying the molecular targets of novel compounds is a cornerstone of drug discovery. A battery of in vitro assays would be employed to elucidate the biological activity of hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole analogs.

Enzyme Binding Assays, Inhibition Kinetics, and Substrate Specificity Profiles

Enzyme inhibition is a common mechanism of action for many drugs. Derivatives of the hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole scaffold could be screened against a panel of enzymes to identify potential inhibitory activity. For example, pyrrolone antimalarials have been identified through phenotypic screening against Plasmodium falciparum. Subsequent studies would involve detailed enzyme kinetics to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Kᵢ).

In a study of hexahydro-2H-pyrano[3,2-c]quinolines, these compounds were identified as potent and selective inhibitors of the mitotic kinesin-5, with the ability to potently inhibit its ATPase activity. nih.gov This highlights how a specific heterocyclic scaffold can be optimized for potent enzymatic inhibition.

Receptor Ligand Binding Studies and Functional Assays for Receptor Agonism/Antagonism

Many drugs exert their effects by binding to specific receptors. Radioligand binding assays could be used to determine the affinity of hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole derivatives for a wide range of receptors. Following the identification of binding, functional assays would be necessary to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

For instance, a series of hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines were discovered to be potent and selective 5-HT(2C) receptor agonists. nih.gov Similarly, pyrrole[2,3-d]azepine compounds have been identified as potent agonists of the farnesoid X receptor (FXR). nih.gov These examples demonstrate the potential for pyrrole-containing fused systems to interact specifically with G-protein coupled receptors and nuclear receptors.

Cell-Based Assays for Pathway Modulation, Protein-Protein Interactions, and Subcellular Localization

Cell-based assays provide a more physiologically relevant context to assess the biological activity of compounds. Derivatives of hexahydro-2H- nih.govnih.govdioxino[2,3-c]pyrrole could be evaluated for their ability to modulate specific cellular signaling pathways. For example, a cytotoxic thieno[2,3-c]pyrazole derivative was found to interfere with cell cycle progression and reduce the phosphorylation of several kinases, including p38, CREB, Akt, and STAT3. mdpi.com

Furthermore, these compounds could be investigated for their ability to disrupt protein-protein interactions, a promising strategy for targeting previously "undruggable" targets. The subcellular localization of a compound can also be a key determinant of its activity and can be investigated using techniques such as fluorescence microscopy.

Molecular Docking and Binding Mode Analysis of hexahydro-2H-drugdiscoverychemistry.comnih.govdioxino[2,3-c]pyrrole with Biological Macromolecules

Molecular docking is a pivotal computational technique in structure-based drug design, used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govnih.gov This method is instrumental in understanding the interaction between a ligand, such as a derivative of hexahydro-2H- drugdiscoverychemistry.comnih.govdioxino[2,3-c]pyrrole, and its macromolecular target, typically a protein or enzyme. nih.gov

Computational Prediction of Ligand-Receptor Binding Poses and Affinities

The primary goal of molecular docking is to computationally simulate the molecular recognition process, predicting the binding pose and estimating the binding affinity. nih.govmdpi.com The process involves sampling a vast number of possible conformations of the ligand within the receptor's active site and then using a scoring function to rank these poses. mdpi.com A lower, more negative score typically indicates a more favorable binding interaction. researchgate.net

While direct docking studies on hexahydro-2H- drugdiscoverychemistry.comnih.govdioxino[2,3-c]pyrrole are not prominent in the literature, research on other pyrrole derivatives provides a framework for how such analyses are conducted. For instance, docking studies on various N-substituted pyrrole derivatives have been performed to evaluate their potential as anti-HIV-1 agents. researchgate.net Similarly, new fused 1H-pyrroles and related systems have been docked into the active sites of EGFR and CDK2 to assess their anticancer potential. nih.gov In one study targeting acute myeloid leukemia, designed pyrrole derivatives exhibited promising binding energies and fitness scores when docked into the FLT3's ATP pocket, with some compounds showing higher fitness than the reference ligand, Gilteritinib. researchgate.net

The binding affinity, often expressed as a binding energy or a docking score, quantifies the strength of the interaction. This value is crucial for prioritizing compounds for further experimental testing.

Table 1: Example Docking Scores and Binding Energies of Various Pyrrole Derivatives Against Biological Targets Note: This data is from studies on analogous pyrrole-containing compounds and is presented to illustrate the typical outputs of molecular docking studies.

Compound Type Target Protein Docking Score/Binding Energy Reference
N2, N4-bis(2-(4-substituted phenyl)-4-oxothiazolidin-3-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide (Compound 2E) FLT3 (PDB: 6JQR) PLP Fitness: 83.30 researchgate.net
N2, N4-bis(2-(4-substituted phenyl)-4-oxothiazolidin-3-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide (Compound 3E) FLT3 (PDB: 6JQR) PLP Fitness: 80.86 researchgate.net
2-Amino-1-(4-Iodophenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester Anti-HIV-1 Receptor (PDB: 3MNW) Energy Value: -265.9 researchgate.net
2-Amino-1-(4-Fluoro-phenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester Anti-HIV-1 Receptor (PDB: 3MNW) Energy Value: -228.23 researchgate.net

Analysis of Intermolecular Interactions (Hydrogen Bonding Networks, Van der Waals Forces, Hydrophobic Interactions, Pi-Stacking)

A stable ligand-receptor complex is maintained by a network of non-covalent intermolecular interactions. Analyzing these interactions is key to understanding the structural basis of a compound's activity and for guiding rational drug design.

Hydrogen Bonding: These are crucial directional interactions between a hydrogen atom donor and an acceptor. In the context of the hexahydro-2H- drugdiscoverychemistry.comnih.govdioxino[2,3-c]pyrrole scaffold, the nitrogen atom of the pyrrole ring can act as a hydrogen bond donor, while the oxygen atoms in the dioxino ring can act as acceptors. Studies on analogous structures, such as pyrrolidinyl-hexahydro-pyranopiperazines targeting the kappa opioid receptor, have shown that the pyrrolidine (B122466) nitrogen can form a critical salt bridge (a strong hydrogen bond with ionic character) with key acidic residues like aspartic acid in the receptor's active site. nih.gov

Hydrophobic Interactions: These interactions occur when nonpolar regions of the ligand and the receptor associate to minimize their contact with water. For the hexahydro-2H- drugdiscoverychemistry.comnih.govdioxino[2,3-c]pyrrole core, substituents attached to the carbon framework could be designed to fit into hydrophobic pockets within the target protein, thereby enhancing binding affinity. nih.gov

Pi-Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. While the saturated rings of the hexahydro-2H- drugdiscoverychemistry.comnih.govdioxino[2,3-c]pyrrole core itself cannot participate in pi-stacking, the pyrrole ring is aromatic. Furthermore, aromatic substituents could be added to the core, which could then engage in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Application of Drug Design Principles to the hexahydro-2H-drugdiscoverychemistry.comnih.govdioxino[2,3-c]pyrrole Core for Lead Optimization

Lead optimization is the process of refining a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. Several computational and conceptual strategies can be applied to the hexahydro-2H- drugdiscoverychemistry.comnih.govdioxino[2,3-c]pyrrole core for this purpose.

Scaffold Hopping, Bioisosteric Replacements, and Fragment-Based Drug Design Strategies

These strategies are employed to explore new chemical space, improve drug-like properties, and circumvent patent issues while retaining or enhancing biological activity. nih.govresearchgate.net

Scaffold Hopping: This involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key functional groups required for biological activity. nih.govunipa.it For the hexahydro-2H- drugdiscoverychemistry.comnih.govdioxino[2,3-c]pyrrole core, one might replace the dioxino-pyrrole fused system with another bicyclic structure, such as a hexahydro-2H-furo[2,3-c]pyrrole or a hexahydro-2H-thieno[2,3-c]pyrrole, to modulate properties like polarity and synthetic accessibility. nih.gov This approach can lead to novel chemotypes with improved pharmacological profiles. unipa.it

Bioisosteric Replacements: This strategy involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new compound that retains the same biological activity. researchgate.netbaranlab.org For example, one of the oxygen atoms in the dioxino ring could be replaced with a sulfur atom (a classic bioisostere) to alter metabolic stability and lipophilicity. Similarly, the N-H group of the pyrrole could be replaced with other groups to modulate hydrogen bonding capacity.

Fragment-Based Drug Design (FBDD): FBDD is an approach where small chemical fragments are identified that bind weakly to distinct pockets of a biological target. drugdiscoverychemistry.combu.edu These fragments are then grown or linked together to produce a more potent lead compound. The hexahydro-2H- drugdiscoverychemistry.comnih.govdioxino[2,3-c]pyrrole structure itself could be considered a rigid scaffold or fragment. In an FBDD campaign, one could start with this core and use computational or experimental screening to find small molecular fragments that bind to adjacent sites on the target protein, which can then be incorporated into the final molecule to enhance affinity. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for hexahydro-2H-drugdiscoverychemistry.comnih.govdioxino[2,3-c]pyrrole Derivatives

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound before it is synthesized. mdpi.com This early assessment helps to identify and filter out molecules that are likely to fail later in development due to poor ADME profiles. iljs.org.ng

Key predicted properties include:

Absorption: Typically refers to gastrointestinal (GI) absorption for orally administered drugs. Models can predict how well a compound will be absorbed from the gut into the bloodstream.

Distribution: This describes how a drug spreads throughout the body. An important parameter is the ability to cross the blood-brain barrier (BBB), which is desirable for drugs targeting the central nervous system but undesirable for others. researchgate.net

Metabolism: This relates to how the body chemically modifies a compound. A key prediction is whether a compound inhibits or is a substrate for cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: This refers to how the drug is eliminated from the body.

Studies on other pyrrole derivatives have successfully used tools like the SwissADME server to predict these properties. researchgate.net For example, in a study of potential anticancer agents, researchers predicted that most of their designed pyrrole compounds would be well-absorbed from the GI tract and would not penetrate the BBB. researchgate.net

Table 2: Illustrative In Silico ADME Predictions for Analogue Pyrrole Derivatives Note: This table presents predicted properties for various pyrrole derivatives from the literature to exemplify the output of in silico ADME tools.

Compound Class Predicted GI Absorption Predicted BBB Penetration P-gp Substrate CYP1A2 Inhibitor Reference
Pyrrole-dicarboxamide Derivatives (2B-E) High No - - researchgate.net
Pyrrole-dicarboxamide Derivatives (2A, 2C, 2D, 3A) - No No -
Pyrrole-dicarboxamide Derivatives (2A, 3D) - No - Yes
Pyrazole-indole molecules Good Yes No Yes semanticscholar.org

Future Perspectives and Emerging Research Directions for Hexahydro 2h 1,4 Dioxino 2,3 C Pyrrole

Exploration of Unconventional Synthetic Methodologies for Novel hexahydro-2H-rsc.orgnih.govdioxino[2,3-c]pyrrole Analogs

The future synthesis of hexahydro-2H- rsc.orgnih.govdioxino[2,3-c]pyrrole and its derivatives is projected to move beyond traditional multi-step sequences, embracing more efficient and versatile methodologies. Unconventional strategies are being explored to rapidly generate molecular diversity around this core structure.

Key emerging approaches include:

Photocatalysis and Electrochemistry: These methods offer green and mild conditions for C-H activation and functionalization, enabling the introduction of novel substituents onto the bicyclic core without the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can provide enhanced control over reaction parameters, improve safety and scalability, and facilitate multi-step sequences in a streamlined fashion. This is particularly advantageous for producing libraries of analogs for screening purposes.

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create structurally diverse and complex molecules from a common starting material. Applying DOS principles to the hexahydro-2H- rsc.orgnih.govdioxino[2,3-c]pyrrole scaffold could involve strategic ring-opening, expansion, or functionalization cascades to access novel chemical space.

Catalytic Asymmetric Synthesis: Building upon known cycloaddition strategies, such as the [3+2] cycloaddition used for the related hexahydro-2H-thieno[2,3-c]pyrrole scaffold, future methods will focus on developing enantioselective catalytic versions to produce single-enantiomer products, which are crucial for pharmaceutical applications. nih.gov

MethodologyPotential Advantage for hexahydro-2H- rsc.orgnih.govdioxino[2,3-c]pyrrole SynthesisIllustrative Transformation
Photoredox CatalysisDirect C-H functionalization at positions α to the nitrogen or oxygen atoms under mild conditions.Alkylation or arylation of the pyrrolidine (B122466) ring.
Continuous Flow SynthesisRapid optimization, improved safety for hazardous intermediates, and scalable production.Multi-step synthesis from simple precursors to decorated scaffolds.
Asymmetric OrganocatalysisHigh enantioselectivity in the formation of the chiral centers of the bicyclic system.Enantioselective cycloaddition or annulation reactions.

Integration of Artificial Intelligence and Machine Learning in hexahydro-2H-rsc.orgnih.govdioxino[2,3-c]pyrrole Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the research and development pipeline for compounds like hexahydro-2H- rsc.orgnih.govdioxino[2,3-c]pyrrole. scispace.comnih.gov These computational tools can accelerate discovery by predicting synthetic pathways, molecular properties, and potential biological activities, thereby reducing the reliance on time-consuming and expensive empirical testing. mdpi.comresearchgate.net

AI-Driven Retrosynthesis and Reaction Prediction for hexahydro-2H-rsc.orgnih.govdioxino[2,3-c]pyrrole Derivatives

Identifying Novel Disconnections: Suggesting new bond-breaking strategies to simplify the synthesis.

Optimizing Synthetic Routes: Ranking proposed routes based on predicted yield, cost of reagents, and step count.

Predicting Reaction Outcomes: Forward-prediction models can assess the likely success of a proposed reaction step, minimizing failed experiments in the lab.

Machine Learning for Property Prediction and Lead Prioritization of hexahydro-2H-rsc.orgnih.govdioxino[2,3-c]pyrrole Compounds

Machine learning models, particularly deep neural networks, are becoming adept at predicting the physicochemical and biological properties of molecules from their structure alone. acs.orgmdpi.com For a library of virtual hexahydro-2H- rsc.orgnih.govdioxino[2,3-c]pyrrole derivatives, ML can be used to:

Predict Biological Activity: Screen virtual compounds against specific biological targets (e.g., kinases, receptors) to identify promising candidates. mdpi.com

Forecast ADMET Properties: Predict absorption, distribution, metabolism, excretion, and toxicity profiles early in the discovery process. researchgate.net

Prioritize Leads: Rank virtual analogs based on a multi-parameter optimization of predicted activity, selectivity, and drug-likeness, ensuring that synthetic efforts are focused on the most promising compounds.

AI/ML ApplicationObjectiveExpected Impact on Research
Retrosynthesis PlanningPropose efficient synthetic routes to novel analogs.Reduced synthesis design time; discovery of non-obvious pathways. arxiv.org
QSAR ModelingPredict biological activity based on molecular structure.High-throughput virtual screening; prioritization of synthetic targets.
ADMET PredictionForecast drug-like properties and potential toxicities.Early deselection of candidates with poor pharmacokinetic profiles. researchgate.net

Potential for hexahydro-2H-rsc.orgnih.govdioxino[2,3-c]pyrrole in Next-Generation Catalytic Systems and Organocatalysis

The rigid, chiral structure of hexahydro-2H- rsc.orgnih.govdioxino[2,3-c]pyrrole makes it an intriguing scaffold for the development of novel catalysts. Chiral amines and related heterocyclic structures are cornerstones of organocatalysis, and derivatives of this scaffold could offer unique steric and electronic properties.

Future research may focus on:

Asymmetric Organocatalysis: Synthesizing chiral derivatives that can act as catalysts for key organic transformations, such as aldol (B89426) reactions, Michael additions, or Diels-Alder reactions. The defined three-dimensional structure could impart high levels of stereocontrol.

Ligand Development for Metal Catalysis: The nitrogen and oxygen atoms within the scaffold can act as coordination sites for metal ions. Functionalized derivatives could serve as novel chiral ligands in transition metal catalysis, influencing the activity and selectivity of the metallic center.

Biomimetic Catalysis: The constrained conformation of the scaffold could be used to mimic the active sites of enzymes, creating small molecule catalysts that operate with high efficiency and selectivity in aqueous environments.

Advanced Bio-conjugation and Prodrug Strategies Utilizing the hexahydro-2H-rsc.orgnih.govdioxino[2,3-c]pyrrole Scaffold

The hexahydro-2H- rsc.orgnih.govdioxino[2,3-c]pyrrole scaffold possesses features suitable for advanced biomedical applications, including bio-conjugation and prodrug design. orientjchem.org The secondary amine within the pyrrolidine ring provides a convenient attachment point for various functional groups.

Prodrug Design: The amine can be covalently linked to a promoiety, a chemical group that masks the active drug and is designed to be cleaved in vivo to release the parent molecule. ijpsonline.comnih.gov This strategy can be used to improve solubility, increase metabolic stability, or achieve targeted delivery. researchgate.netresearchgate.net For instance, linking the scaffold to a promoiety that is a substrate for an enzyme overexpressed in tumor cells could enable cancer-specific drug release.

Bio-conjugation: The scaffold can be conjugated to larger biomolecules such as peptides, antibodies, or polymers. nih.gov This can be used to:

Targeting: Attach the molecule to an antibody that specifically recognizes a cell surface receptor.

Improving Pharmacokinetics: Conjugate to a polymer like polyethylene (B3416737) glycol (PEG) to increase circulation half-life.

Creating Probes: Link to a fluorescent dye to create a chemical probe for biological imaging.

Expanding the Scope of hexahydro-2H-rsc.orgnih.govdioxino[2,3-c]pyrrole in Photoresponsive Materials and Optoelectronics

While the saturated hexahydro-2H- rsc.orgnih.govdioxino[2,3-c]pyrrole core itself is not π-conjugated, it can serve as a foundational building block for larger, electronically active systems. Fused heterocyclic systems, particularly those containing pyrrole (B145914) and other heteroatoms, are of great interest in materials science for their tunable electronic properties. nih.govnih.govresearchgate.net

Future research directions could involve using the scaffold as a synthetic intermediate to construct:

Organic Semiconductors: By synthesizing derivatives that incorporate extensive π-conjugated systems (e.g., by fusing aromatic rings to the core), it may be possible to create novel materials for organic field-effect transistors (OFETs). rsc.org The specific geometry of the dioxino-pyrrole core could influence molecular packing in the solid state, which is a critical determinant of charge mobility. nih.govacs.org

Photoresponsive Dyes: Attaching chromophores and auxochromes to the scaffold could lead to new classes of dyes with applications in sensing, imaging, or as components in dye-sensitized solar cells. The electron-donating character of the nitrogen atom can be exploited to modulate the absorption and emission properties of the molecule.

Non-linear Optical Materials: The inherent asymmetry and potential for creating charge-transfer states in decorated derivatives could lead to materials with non-linear optical (NLO) properties, which are valuable for applications in telecommunications and photonics.

Interdisciplinary Approaches and Collaboration for Unlocking New Applications of hexahydro-2H-nih.govbldpharm.comdioxino[2,3-c]pyrrole

The exploration of novel chemical entities like hexahydro-2H- nih.govbldpharm.comdioxino[2,3-c]pyrrole and its derivatives is significantly enhanced through interdisciplinary collaboration. The inherent complexity of developing new applications, from conceptualization to practical implementation, necessitates a synergistic approach that integrates expertise from various scientific and technological fields. By fostering partnerships between chemists, biologists, material scientists, and computational experts, the full potential of this heterocyclic scaffold can be systematically unlocked.

A pivotal area for such collaboration lies in the realm of medicinal chemistry and drug discovery. The journey from a promising molecular scaffold to a therapeutic agent is multifaceted. Organic chemists can focus on the synthesis of diverse libraries of hexahydro-2H- nih.govbldpharm.comdioxino[2,3-c]pyrrole derivatives, modifying the core structure to fine-tune its physicochemical properties. nih.govnih.gov These libraries can then be evaluated by pharmacologists and biochemists to screen for biological activity against a wide array of targets, including enzymes, receptors, and ion channels. nih.gov Computational chemists can play a crucial role in this process through molecular modeling and virtual screening, which can predict the binding affinity of these novel compounds to biological targets, thereby prioritizing the most promising candidates for synthesis and experimental testing.

In the domain of materials science, the unique three-dimensional structure of the hexahydro-2H- nih.govbldpharm.comdioxino[2,3-c]pyrrole core presents opportunities for the development of novel polymers and functional materials. Collaboration between synthetic chemists and polymer scientists is essential for incorporating this scaffold into polymer backbones or as pendant groups. The resulting materials could exhibit unique optical, electronic, or thermal properties. Material scientists can then characterize these new polymers to assess their suitability for applications ranging from organic electronics to advanced coatings.

Furthermore, the intersection of nanotechnology and the chemistry of hexahydro-2H- nih.govbldpharm.comdioxino[2,3-c]pyrrole opens up new avenues for innovation. Nanotechnologists and chemists can work together to functionalize nanoparticles with these heterocyclic compounds. Such functionalized nanoparticles could be designed for targeted drug delivery, where the pyrrole derivative acts as a targeting ligand, or for use in advanced sensing technologies, where the interaction of the compound with specific analytes can be detected.

The development of sustainable chemical processes for the synthesis of hexahydro-2H- nih.govbldpharm.comdioxino[2,3-c]pyrrole and its analogues is another area ripe for interdisciplinary efforts. Chemical engineers and green chemistry experts can collaborate to design and optimize synthetic routes that are not only efficient but also environmentally benign. nih.gov This includes the use of renewable starting materials, the development of catalytic processes to minimize waste, and the implementation of continuous flow technologies for safer and more scalable production.

To facilitate these collaborations, the establishment of dedicated research consortia and platforms is highly beneficial. Such initiatives can bring together academic researchers, industry partners, and government laboratories, creating a dynamic ecosystem for innovation. Shared facilities, joint funding opportunities, and regular scientific exchange through workshops and symposia can further accelerate the translation of fundamental research into tangible applications. The following table outlines potential areas of interdisciplinary collaboration for hexahydro-2H- nih.govbldpharm.comdioxino[2,3-c]pyrrole.

Field of ExpertisePotential Collaborative ContributionDesired Outcome
Organic & Medicinal ChemistrySynthesis of compound libraries and analogues. pharmaguideline.comorganic-chemistry.orgA diverse collection of derivatives for screening.
Pharmacology & BiochemistryHigh-throughput screening for biological activity.Identification of lead compounds for drug development.
Computational ChemistryMolecular modeling and virtual screening.Prioritization of synthetic targets and prediction of bioactivity.
Polymer & Materials ScienceIncorporation into novel polymers and materials.Development of materials with unique properties.
NanotechnologyFunctionalization of nanoparticles.Creation of systems for targeted drug delivery or sensing.
Chemical Engineering & Green ChemistryDevelopment of sustainable synthetic processes.Environmentally friendly and scalable production methods.

Ultimately, a collaborative and interdisciplinary mindset is paramount to overcoming the challenges and capitalizing on the opportunities presented by novel chemical structures like hexahydro-2H- nih.govbldpharm.comdioxino[2,3-c]pyrrole. By breaking down traditional silos between scientific disciplines, the research community can foster a more holistic and efficient approach to unlocking the full application potential of this promising heterocyclic compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole derivatives?

  • Methodological Answer : A common approach involves reacting Grignard reagents (e.g., alkyl or aryl magnesium halides) with a pre-functionalized pyrrole precursor in dry THF under inert conditions. For example, 2-decyl-substituted derivatives are synthesized by adding Grignard reagents (1.5 equivalents) to the precursor at 0°C, followed by stirring at room temperature overnight. The crude product is quenched with water, extracted with ether, and purified via silica gel column chromatography (eluent: hexane/ethyl acetate gradient). Yields typically range from 2% to 18%, depending on substituent steric effects .
  • Key Data :

DerivativeYield (%)¹H NMR (δ, CDCl₃)
EDOP-C10187.09 (s, 1H), 6.18 (d, J=3.1 Hz, 2H)
EDOP-C1427.02 (s, 1H), 6.18 (d, J=3.1 Hz, 2H)

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent orientation. For instance, the vinylic proton at position 3 appears as a singlet near δ 7.0–7.1 ppm, while the dioxane ring protons resonate as doublets near δ 6.18 ppm. Mass spectrometry (ESI or EI) and elemental analysis are used to verify molecular weight and purity .

Q. What solvent systems and purification methods are optimal for isolating this compound?

  • Methodological Answer : Polar aprotic solvents like THF or dichloromethane are preferred for reactions. Post-synthesis, silica gel chromatography with hexane/ethyl acetate gradients (7:1 to 3:1) effectively removes unreacted Grignard reagents. Hydrochloride salts (e.g., rac-(4aR,7aR)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride) require storage under inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can stereochemical control be achieved in synthesizing enantiopure this compound derivatives?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Cu-catalyzed Ugi reactions) enable stereocontrol. For example, copper catalysts facilitate tandem Ugi-C/Ugi-N-arylation to construct indolo/pyrrolo-quinoxaline derivatives, which share structural motifs with the target compound. Stereochemical outcomes are validated via X-ray crystallography or chiral HPLC .

Q. What strategies are employed to incorporate this compound into bioactive molecules or materials?

  • Methodological Answer :

  • Drug Design : The carboxamide derivative (N-[3-...]dioxino[2,3-c]pyridine-7-carboxamide) was designed as a kinase inhibitor, leveraging the dioxino-pyrrole core for DNA interaction. Computational docking and in vitro kinase assays are used to validate binding .
  • Materials Science : Electrochemical polymerization of EDOP-C10 yields poly(3,4-ethylenedioxypyrrole) films with strong water adhesion. Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) optimizes film conductivity .

Q. How do structural modifications (e.g., alkyl chain length) impact physicochemical properties?

  • Methodological Answer : Increasing alkyl chain length (e.g., C10 to C14) enhances hydrophobicity, reducing aqueous solubility but improving lipid membrane penetration. For EDOP-C14, the logP value increases by ~0.5 units compared to EDOP-C10, as modeled via ChemDraw predictions. Thermal stability (TGA/DSC) and glass transition temperatures (Tg) are also chain-length-dependent .

Data Contradictions and Resolution

  • Yield Discrepancies : EDOP-C14 synthesis yields 2% vs. 18% for EDOP-C10 , likely due to steric hindrance from longer alkyl chains. Mitigation involves slow reagent addition and lower temperatures.
  • Biological Activity : While some dioxino-pyrrole derivatives show kinase inhibition , others (e.g., EDOP-C10) lack reported bioactivity, highlighting the need for substituent-specific screening .

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